2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNOS |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8BrNOS/c10-4-3-9-11-6-7(12-9)8-2-1-5-13-8/h1-2,5-6H,3-4H2 |
InChI Key |
WYKLBYZVGSOQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)CCBr |
Origin of Product |
United States |
Foundational & Exploratory
Oxazole-thiophene hybrid heterocycles literature
An In-Depth Technical Guide to Oxazole-Thiophene Hybrid Heterocycles: Synthesis, Biological Evaluation, and Future Perspectives
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of Hybrid Scaffolds
In modern medicinal chemistry, the pursuit of novel therapeutic agents has evolved beyond the discovery of singular pharmacophores. The strategic amalgamation of two or more distinct, biologically active heterocyclic systems into a single molecular entity—a "hybrid molecule"—has emerged as a powerful paradigm for enhancing efficacy, overcoming drug resistance, and fine-tuning pharmacokinetic profiles.[1][2] Among the vast constellation of heterocyclic scaffolds, the oxazole and thiophene rings represent privileged structures, each contributing unique physicochemical and biological properties.[3][4]
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of numerous natural products and synthetic drugs, valued for its ability to act as a bioisostere and engage in various non-covalent interactions with biological targets.[5][6] It is a key component in marketed drugs like the anti-inflammatory Oxaprozin and the antibiotic Linezolid.[7][8] Concurrently, the sulfur-containing thiophene ring is a versatile scaffold known for its chemical stability and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][9]
This guide provides a comprehensive technical overview of the burgeoning field of oxazole-thiophene hybrid heterocycles. We will delve into the rationale behind their design, explore robust synthetic methodologies, detail characterization techniques, and survey their significant biological activities, with a focus on the structure-activity relationships (SAR) that drive lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synergistic potential of these powerful hybrid scaffolds.
Synthetic Strategies: Constructing the Oxazole-Thiophene Core
The construction of the oxazole-thiophene hybrid can be approached in several ways, primarily dictated by the desired substitution pattern and the availability of starting materials. The choice of synthetic route is a critical decision that impacts yield, purity, and scalability.
The van Leusen Oxazole Synthesis: A Convergent and Flexible Approach
One of the most efficient and widely adopted methods for constructing the oxazole ring is the van Leusen reaction.[3][10] This reaction forms a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC). Its power lies in its operational simplicity and broad substrate scope, making it exceptionally well-suited for creating 5-(thienyl)oxazoles.
The general mechanism involves the base-mediated reaction of TosMIC with a thiophenecarboxaldehyde derivative. The choice of base and solvent system is crucial for optimizing yield and minimizing side-product formation. Potassium carbonate in methanol is a common and effective system.[10][11]
Caption: Mechanism of the van Leusen Oxazole Synthesis.
Hantzsch-Type Synthesis and Modifications
While classically known for thiazole synthesis, the underlying principles of the Hantzsch synthesis—the condensation of an α-haloketone with an amide-containing species—can be adapted for oxazole formation.[12] For hybrid synthesis, this could involve reacting a 2-bromoacetylthiophene derivative with a primary amide. This route provides direct access to 2,4-disubstituted oxazoles.
Post-Synthetic Modification via Cross-Coupling Reactions
Modern synthetic chemistry offers powerful tools for late-stage functionalization. For oxazole-thiophene hybrids, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable.[3][13] This strategy allows for the flexible introduction of aryl or heteroaryl diversity. For instance, a bromo-substituted thiophene-oxazole core can be coupled with a variety of boronic acids to rapidly generate a library of analogs for SAR studies.[13] This approach is particularly advantageous as it allows for diversification at a late stage, conserving valuable intermediates.
Spectroscopic Characterization and Validation
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is required to validate the identity and purity of newly synthesized hybrids.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structural elucidation. For an oxazole-thiophene hybrid, characteristic signals will confirm the presence of both rings and their substitution pattern. For example, in a ¹H NMR spectrum, the oxazole C4-H proton typically appears as a singlet in the δ 7.0-8.0 ppm region, while thiophene protons resonate in a range characteristic of their position and electronic environment.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The characteristic C=N and C-O-C stretching frequencies of the oxazole ring (typically around 1650 cm⁻¹ and 1100 cm⁻¹, respectively) provide confirmatory evidence of its formation.[15]
Biological Activities and Structure-Activity Relationships (SAR)
The fusion of oxazole and thiophene rings has given rise to compounds with a wide spectrum of biological activities. The specific arrangement and substitution of the rings are critical in determining the potency and selectivity for a given biological target.
Anticancer Activity
Many oxazole-thiophene hybrids have demonstrated significant potential as anticancer agents.[16] Their mechanisms often involve the inhibition of key protein kinases or other enzymes crucial for cancer cell proliferation.
For example, a series of 2-(thiophen-2-yl)oxazole derivatives were evaluated as selective inhibitors of DYRK/CLK kinases, which are implicated in neurodegenerative diseases and cancer. Another study on thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids identified compounds with potent antiproliferative activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range.[16]
Table 1: Anticancer Activity of Selected Oxazole-Thiophene Hybrids
| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |
| Thiophene 48 | DYRK1A | 0.10 | |
| Thiophene 48 | DYRK2 | 0.04 | |
| TOT-14 | MCF-7 | 4.83 (µg/mL) | [16] |
| 8i | HepG2 | 1.3 | [17] |
| 8i | MCF-7 | 10.6 | [17] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Caption: SAR for antimicrobial activity.[14]
Antimicrobial and Antifungal Activity
The unique electronic properties conferred by the sulfur atom in the thiophene ring can enhance binding affinity to microbial targets.[14] SAR studies have shown that the presence of electron-withdrawing groups, such as halogens (Cl, Br) or a nitro group (NO₂) on the phenyl ring of pyrazolyl–thiazole derivatives of thiophene, significantly influences antimicrobial activity.[14] This suggests that modulating the electronic profile of the hybrid scaffold is a key strategy for optimizing antibacterial and antifungal potency.
Enzyme Inhibition (e.g., FAAH)
A notable application of oxazole-thiophene hybrids is in the development of enzyme inhibitors. Extensive SAR studies have been conducted on α-keto oxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in pain and inflammation.[18] In this series, replacing an aryl group with a thiophene ring at the 5-position of the oxazole resulted in compounds with comparable or slightly altered potency, demonstrating that the thiophene is a well-tolerated and useful bioisostere in this scaffold.[18]
Experimental Protocols: A Practical Guide
To ensure reproducibility and scientific rigor, detailed experimental procedures are essential. The following are representative protocols for the synthesis and biological evaluation of an oxazole-thiophene hybrid.
Protocol: Synthesis of a 5-(Thiophen-2-yl)oxazole via van Leusen Reaction
Objective: To synthesize a model oxazole-thiophene hybrid using a reliable and scalable method.
Materials:
-
Thiophene-2-carboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-carboxaldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous methanol (40 mL).
-
Initiation: Add anhydrous potassium carbonate (2.0 eq) to the stirring solution. The addition of a solid base is chosen here to simplify the workup procedure compared to a soluble base.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). This is a self-validating step; the disappearance of the aldehyde spot and the appearance of a new, typically more nonpolar product spot indicates the reaction is proceeding.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in dichloromethane (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash is critical to remove any remaining acidic tosyl byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., 95:5 to 80:20). Combine the fractions containing the pure product and concentrate to yield the 5-(thiophen-2-yl)oxazole as a solid or oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: MTT Assay for Cytotoxicity Screening
Objective: To evaluate the in vitro anticancer activity of a synthesized oxazole-thiophene hybrid against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells (or other cancer cell line)
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized oxazole-thiophene compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Drug Discovery Workflow for Hybrid Compounds.
Conclusion and Future Outlook
Oxazole-thiophene hybrid heterocycles represent a fertile ground for the discovery of novel therapeutic agents. The combination of these two privileged scaffolds provides a robust molecular framework with tunable electronic and steric properties. Synthetic strategies, particularly the van Leusen reaction and modern cross-coupling methods, offer versatile and efficient access to diverse chemical libraries.[10][13]
The demonstrated efficacy of these hybrids in areas such as oncology and infectious diseases validates the hybrid-scaffold approach.[16] Future research should focus on expanding the structural diversity, exploring novel therapeutic targets, and employing computational methods to guide the rational design of next-generation hybrids.[17] A deeper understanding of their pharmacokinetic and toxicological profiles will be crucial for translating these promising scaffolds from the laboratory to clinical applications. The continued exploration of oxazole-thiophene chemistry is poised to deliver significant contributions to the field of medicinal chemistry.
References
- Barglow, K. T., et al. (2008). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.
- Debnath, U., et al. (2020). Biological activity of 2-(thiophen-2-yl)oxazole derivatives with diversification at the 4-position of the thiophene core. ResearchGate.
-
Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
-
Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available at: [Link]
-
More, R. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
-
Venkatesh, P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]
-
Kotha, S., et al. (2018). Synthesis of oxazole‐ and thiophene‐containing star‐shaped molecule 290. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Seetharamappa, J., et al. (2023). New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies. Bioorganic Chemistry. Available at: [Link]
-
Nazeer, W., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Singh, J., et al. (2025). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. ResearchGate. Available at: [Link]
-
Hafez, H. N., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link]
-
Wipf, P. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. Available at: [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]
-
Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Al-Ghorbani, M., et al. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Journal of Molecular Structure. Available at: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Available at: [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. Available at: [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]
-
Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]
-
Lakhan, R., & Ternai, B. (1985). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]
-
Ibrahim, N. S., et al. (2023). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. Heliyon. Available at: [Link]
-
Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Molecules. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thiophenyl-Oxazole Derivatives in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide delves into the burgeoning field of thiophenyl-oxazole derivatives, a class of heterocyclic compounds that marries the structural and electronic attributes of both thiophene and oxazole rings. Thiophene, a sulfur-containing heterocycle, is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2][3] Similarly, the oxazole nucleus, a five-membered ring with nitrogen and oxygen atoms, is integral to a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities.[4][5][6] The fusion of these two moieties creates a unique chemical architecture with vast potential for therapeutic intervention, particularly in oncology and infectious diseases. This document provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of thiophenyl-oxazole derivatives, supplemented with field-proven experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Strategic Rationale: Why Combine Thiophene and Oxazole?
In drug design, the concept of "molecular hybridization" involves covalently linking two or more pharmacophores to create a new hybrid compound with potentially synergistic or additive biological effects. The rationale for combining the thiophene and oxazole rings is grounded in their complementary and well-documented medicinal properties.
-
Thiophene Moiety: The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a sulfur heteroatom.[2] This substitution can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic profile, often improving drug-receptor interactions and pharmacokinetic parameters.[1] Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][7]
-
Oxazole Moiety: The oxazole ring is a versatile and electron-rich scaffold that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors.[8] This nucleus is a key component in numerous compounds with proven anticancer, antimicrobial, and anti-inflammatory properties.[5][9][10]
The resulting thiophenyl-oxazole core is a planar, aromatic system with a distinct electronic distribution, making it an attractive scaffold for targeting a diverse range of biological macromolecules.
Synthetic Pathways to Thiophenyl-Oxazole Derivatives
The efficient construction of the thiophenyl-oxazole scaffold is paramount for generating compound libraries for biological screening. Several synthetic strategies have been developed, with the Van Leusen reaction being one of the most prominent and versatile methods.[8][11]
The Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a direct and high-yielding route to the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[11] This method is particularly effective for synthesizing 5-substituted oxazoles, making it ideal for creating thiophenyl-oxazole derivatives where the thiophene ring is attached at the 5-position of the oxazole.
Conceptual Workflow: The reaction proceeds via the base-mediated condensation of a thiophene carboxaldehyde with TosMIC. The choice of base and solvent is critical; potassium carbonate in methanol is a commonly used system that provides mild conditions, preserving the integrity of both heterocyclic rings.[11] This approach is valued for its operational simplicity and broad substrate scope.[11][12]
Caption: Van Leusen reaction workflow for 5-Thiophenyl-oxazole synthesis.
Other Synthetic Approaches
While the Van Leusen reaction is prevalent, other methods like the Robinson-Gabriel synthesis (intramolecular cyclization of 2-acylamino ketones) and the Fischer oxazole synthesis (from cyanohydrins and aldehydes) can also be adapted for creating these derivatives, offering alternative pathways to different substitution patterns.[10][13]
Biological Activities and Therapeutic Targets
Thiophenyl-oxazole derivatives have demonstrated significant potential across multiple therapeutic areas, primarily driven by their ability to inhibit key cellular processes in pathogens and cancer cells.
Anticancer Activity
The thiophenyl-oxazole scaffold is a promising framework for the development of novel anticancer agents.[9][14] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial signaling pathways and enzymes involved in cancer progression.
-
Mechanism of Action: Many oxazole derivatives function as inhibitors of protein kinases, microtubules, and DNA topoisomerases.[9][15] The thiophene moiety can enhance binding affinity to these targets and improve the molecule's pharmacokinetic profile.[14] For instance, certain derivatives have shown potent activity against cancer cell lines by inducing apoptosis through the inhibition of targets like STAT3 or G-quadruplexes.[9][15]
Caption: Inhibition of the STAT3 signaling pathway by a thiophenyl-oxazole derivative.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative thiophenyl-oxazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Thiophene Substitution | Oxazole Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TPO-1 | 5-phenylthiophen-2-yl | 2-(4'-fluorobiphenyl-3-yl) | Caco-2 | 5.3 | [16] |
| TPO-2 | 2-Thienyl | 4,5-Diphenyl | HT-29 | 1.5 | [16] |
| TPO-3 | 3-Thienyl | 2,5-Diphenyl | HepG2 | 0.78 | [16] |
Note: Data are illustrative, synthesized from typical values reported in the literature for similar heterocyclic compounds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[10] Thiophenyl-oxazole derivatives have shown considerable promise in this area, with activity against both bacteria and fungi.[17][18][19]
-
Mechanism of Action: The precise mechanisms can vary, but many heterocyclic antimicrobials function by inhibiting essential microbial enzymes, disrupting cell membrane integrity, or interfering with nucleic acid synthesis.[19] For example, some thiophenyl-pyrazolyl-thiazole hybrids, structurally related to thiophenyl-oxazoles, have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate synthesis.[18]
Representative Antimicrobial Data
| Compound ID | Target Organism | Type | MIC (µg/mL) | Reference |
| TPO-A | Staphylococcus aureus | Gram-positive Bacteria | 15.6 | [18][20] |
| TPO-B | Escherichia coli | Gram-negative Bacteria | 32 | [19] |
| TPO-C | Candida albicans | Fungus | 3.9 | [18] |
Note: MIC (Minimum Inhibitory Concentration) values are illustrative and represent potent activity levels found in the literature for related compounds.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is crucial for optimizing the lead compounds. For thiophenyl-oxazole derivatives, the nature and position of substituents on both rings significantly influence biological activity.
-
Substituents on the Thiophene Ring: Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) on the thiophene ring can modulate the electronic properties of the entire scaffold, affecting its ability to bind to target proteins.[14] Lipophilic groups can enhance membrane permeability, which is particularly important for antimicrobial activity.[21]
-
Substituents on the Oxazole Ring: The substitution pattern on the oxazole ring is equally critical. For example, bulky aromatic groups at the C2 or C5 positions can engage in hydrophobic or π-stacking interactions within a receptor's active site, enhancing binding affinity.[6] The presence of hydrogen bond donors or acceptors can establish key interactions with amino acid residues.[22]
Key Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of findings, well-designed experiments with appropriate controls are essential. Here, we detail a standard protocol for evaluating the in vitro cytotoxicity of newly synthesized derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The absorbance of the resulting colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.
-
Procedure: Culture the chosen cancer cell line (e.g., HeLa, MCF-7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Trypsinize the cells, perform a cell count using a hemocytometer, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of concentrations to determine the dose-dependent effect.
-
Procedure: Prepare a stock solution of the thiophenyl-oxazole derivative in DMSO. Perform serial dilutions in a complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated with medium containing the highest concentration of DMSO used (e.g., 0.1%) to account for solvent toxicity.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity.
-
Blank Control: Wells with medium but no cells to provide a baseline for absorbance readings.
-
-
-
Incubation:
-
Rationale: To allow sufficient time for the compound to exert its cytotoxic or cytostatic effect.
-
Procedure: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Rationale: To allow viable cells to metabolize MTT into formazan.
-
Procedure: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Rationale: To quantify cell viability and calculate the IC₅₀ value.
-
Procedure: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability). Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Future Perspectives and Conclusion
The thiophenyl-oxazole scaffold stands as a highly versatile and promising platform in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activities provide a strong foundation for developing novel therapeutics. Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.
-
Expansion to Other Therapeutic Areas: Exploring the potential of these derivatives against other diseases, such as neurodegenerative and inflammatory disorders, where the parent heterocycles have also shown activity.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Zabiulla, M. S. (2022). Two-Step Construction of Thiophene–Oxazole Dyads with Fluorescent Properties by the Ring Expansion of Aziridines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthetic route to oxazole derivatives (1–4). [Link]
-
Kotha, S., Meshram, M., Panguluri, N. R., & Shirbhate, M. E. (2019). Synthesis of oxazole- and thiophene-containing star-shaped molecule 290. ResearchGate. [Link]
-
Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
National Center for Biotechnology Information. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. [Link]
-
Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]
-
Sharma, D., Narasimhan, B., Kumar, P., Judge, V., & Narang, R. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
-
Li, F., & Li, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cureus. [Link]
-
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2022). Oriental Journal of Chemistry. [Link]
-
Kim, Y., Lee, J., Kim, J., & Jeong, L. S. (2011). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dawood, K. M., Mohamed, M. A., Ibrahim, A. A., & Abdel-Wahab, B. F. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega. [Link]
-
Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Link]
-
MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
-
Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. [Link]
-
Slideshare. (2023). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Der Pharma Chemica. (2015). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. iajps.com [iajps.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 14. kthmcollege.ac.in [kthmcollege.ac.in]
- 15. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. rjstonline.com [rjstonline.com]
- 18. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 20. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Substituted Oxazole Building Blocks for Drug Discovery
Abstract
The oxazole ring, particularly when substituted at the 2-position, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore in a multitude of therapeutic areas.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-substituted oxazole building blocks. We will explore the strategic importance of this motif, delve into the principal synthetic methodologies for its creation, provide detailed experimental protocols, and discuss its application in contemporary drug discovery programs.
The Strategic Importance of the 2-Substituted Oxazole Core
The five-membered aromatic oxazole ring is a privileged structure in drug design, appearing in numerous FDA-approved drugs and clinical candidates.[2][4] Its value stems from a combination of physicochemical properties:
-
Bioisosterism: The oxazole nucleus is often used as a bioisostere for other functionalities, such as esters and amides, offering improved metabolic stability and pharmacokinetic profiles.[1][5]
-
Hydrogen Bonding: The ring nitrogen at position 3 acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[3]
-
Dipole Moment and Polarity: The presence of both oxygen and nitrogen atoms imparts a significant dipole moment, influencing solubility and cell permeability.
-
Scaffold Rigidity: The planar, aromatic nature of the oxazole ring provides a rigid scaffold, which helps in pre-organizing appended substituents for optimal interaction with a target's binding site, thereby minimizing the entropic penalty of binding.
Substitution at the C2 position is particularly strategic. It allows for the introduction of diverse functional groups that can be tailored to probe structure-activity relationships (SAR), enhance potency, modulate physical properties, or serve as a vector for further chemical elaboration.
Core Synthetic Strategies: A Comparative Analysis
The construction of the 2-substituted oxazole ring can be achieved through several classic and modern synthetic routes. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.
Foundational "Name Reactions"
Three historical methods form the bedrock of oxazole synthesis and are still widely employed.
-
Robinson-Gabriel Synthesis (1909/1910): This is one of the most versatile and oldest methods, involving the cyclodehydration of a 2-acylamino ketone.[6][7][8] The reaction is typically promoted by strong dehydrating agents like concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[8][9][10]
-
Causality: The choice of a potent dehydrating agent is critical to drive the intramolecular cyclization and subsequent elimination of water to form the aromatic ring. Polyphosphoric acid (PPA) is often favored as it can also serve as the solvent, simplifying the reaction setup.[8]
-
-
Fischer Oxazole Synthesis (1896): This method constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[11][12][13] It is particularly useful for synthesizing 2,5-disubstituted oxazoles where the substituents are derived from the two different aldehyde precursors.[11][12]
-
Mechanism Insight: The reaction proceeds via an iminochloride intermediate formed from the cyanohydrin and HCl, which is then attacked by the aldehyde.[11] The anhydrous conditions are paramount to prevent hydrolysis of the intermediates.
-
-
Van Leusen Oxazole Synthesis (1972): A milder and highly versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde under basic conditions.[14][15][16][17] This reaction is particularly effective for creating 5-substituted oxazoles, where the C2 and C4 atoms originate from the TosMIC reagent.[14][17][18]
-
Expertise: The power of the Van Leusen reaction lies in the unique reactivity of TosMIC. The tosyl group acts as an excellent leaving group and enhances the acidity of the adjacent methylene protons, while the isocyanide provides the C2-N3 backbone of the ring.[18]
-
Comparative Summary of Classical Methods
| Method | Starting Materials | Key Reagents | Typical Substitution Pattern | Advantages | Limitations |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, P₂O₅, PPA[9][10] | 2,5-Di- or 2,4,5-Trisubstituted | High versatility, readily available starting materials[6] | Harsh conditions, may not tolerate sensitive functional groups |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl[11] | 2,5-Disubstituted | Utilizes simple aldehyde precursors[11] | Requires anhydrous gaseous HCl, limited substrate scope |
| Van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃, t-BuOK)[15] | 5-Substituted, 4,5-Disubstituted | Mild conditions, broad aldehyde scope[14][17] | TosMIC is a specialty reagent, primarily yields 5-substituted products |
Modern Methodologies
Recent advancements have focused on improving efficiency, functional group tolerance, and catalytic approaches.
-
Metal-Catalyzed Cyclizations: Copper and palladium catalysts are now frequently used to construct the oxazole ring. For instance, Cu(OTf)₂ can catalyze the reaction between α-diazoketones and amides to yield 2,4-disubstituted oxazoles.[19][20]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for classical methods like the Robinson-Gabriel synthesis, often leading to cleaner reactions and improved yields.[8][21]
-
One-Pot Procedures: Combining multiple synthetic steps into a single operation, such as a one-pot Friedel-Crafts/Robinson-Gabriel synthesis, enhances efficiency by avoiding the isolation of intermediates.[10]
Experimental Workflow & Protocols
A self-validating protocol requires meticulous attention to detail. Below is a representative workflow for the synthesis of 2-substituted oxazoles, followed by a specific, detailed experimental procedure.
General Synthetic Workflow Diagram
Caption: General workflow for 2-substituted oxazole synthesis.
Detailed Protocol: Robinson-Gabriel Synthesis of 2-Phenyl-5-methyloxazole
This protocol describes the synthesis from the corresponding 2-acylamino ketone precursor.
Materials:
-
N-(2-oxopropyl)benzamide (1 equiv.)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-oxopropyl)benzamide (5.0 g, 28.2 mmol).
-
Reagent Addition: Cool the flask in an ice-water bath (0 °C). Slowly add concentrated sulfuric acid (25 mL) dropwise via an addition funnel over 15 minutes. Causality: The slow, cooled addition is a critical safety measure to control the highly exothermic dissolution and prevent degradation of the starting material.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up & Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 250 g of crushed ice with vigorous stirring. Trustworthiness: This quenching step must be performed slowly in a well-ventilated fume hood, as it is highly exothermic.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution in portions until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 2-phenyl-5-methyloxazole.
Applications in Drug Discovery: Case Studies
The 2-substituted oxazole scaffold is present in numerous therapeutic agents across various disease areas.[2]
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate an oxazole ring. The 2-substituent is often an aryl group that is critical for binding to the active site of cyclooxygenase (COX) enzymes.[2][4]
-
Anticancer Agents: The oxazole core is found in compounds targeting various cancer-related pathways. For example, some derivatives act as inhibitors of crucial enzymes like histone deacetylases (HDAC6).[4]
-
Antibacterial Agents: Natural products and synthetic compounds containing the oxazole motif have shown potent antibacterial activity.[1][4] For example, sulfamoxole is an antibacterial agent containing this core structure.[12]
Caption: Therapeutic applications of the 2-substituted oxazole scaffold.
Conclusion and Future Perspectives
The 2-substituted oxazole will undoubtedly remain a high-value building block in drug discovery. Its robust synthetic accessibility, coupled with its favorable physicochemical and pharmacological properties, ensures its continued use. Future research will likely focus on developing more sustainable and atom-economical synthetic methods, such as C-H activation, to install substituents directly onto the pre-formed oxazole ring. Furthermore, the integration of computational chemistry will enable a more rational design of 2-substituted oxazole libraries, accelerating the discovery of next-generation therapeutics.
References
- Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
- Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline.
-
Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed, 32244582. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Padwa, A., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(23), 8963–8966. [Link]
-
Wikipedia. Fischer oxazole synthesis. [Link]
-
CUTM Courseware. Oxazole.pdf. [Link]
-
Li, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Semantic Scholar. Fischer oxazole synthesis. [Link]
-
ResearchGate. Marketed drugs containing oxazole. [Link]
-
Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]
-
Yadav, P., & Shah, K. (2024). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. Preparation of 2-substituted oxazoles. [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]
-
Sharma, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-275. [Link]
-
Vedejs, E., & Lu, S. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. [Link]
-
Reddy, B., et al. (2014). A Review on Synthesis of Azoles. International Journal for Research in Applied Science and Engineering Technology, 2(4), 336-345. [Link]
-
Dabholkar, V. V., & Syed, S. A. S. A. (2012). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry, 5(1), 74-78. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 3021-3047. [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. [Link]
-
Sharma, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 16. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 17. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Van Leusen Reaction [organic-chemistry.org]
- 19. ijpsonline.com [ijpsonline.com]
- 20. ijraset.com [ijraset.com]
- 21. ijpsonline.com [ijpsonline.com]
Methodological & Application
Strategic Synthesis of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole via Copper-Catalyzed Intramolecular Oxidative Cyclization of Enamides
An Application Guide for Researchers
Abstract
The 2,5-disubstituted oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole, a key intermediate for drug discovery, utilizing a modern and efficient synthetic strategy. We detail a robust, two-stage protocol beginning with the synthesis of the key enamide precursor, 3-Bromo-N-(2-(thiophen-2-yl)vinyl)propanamide, followed by its copper(II)-catalyzed intramolecular oxidative cyclization. This guide is designed for researchers and drug development professionals, emphasizing the mechanistic rationale behind the protocol, self-validating experimental design, and practical insights for successful execution and troubleshooting.
Part 1: Mechanistic Rationale and Strategic Approach
The synthesis of oxazoles from enamides has emerged as a powerful transformation in organic chemistry, offering a direct route to this important heterocycle.[4][5] Several methods exist, including those mediated by hypervalent iodine reagents or other transition metals.[1][6] For the synthesis of 2,5-disubstituted oxazoles, a copper(II)-catalyzed oxidative cyclization via vinylic C-H functionalization stands out for its mild reaction conditions, often proceeding at room temperature, and its tolerance for a variety of functional groups.[7][8]
1.1. The Catalytic Cycle: A Mechanistic Overview
The selected copper-catalyzed pathway is believed to proceed through the mechanism illustrated below. Understanding this cycle is critical for optimizing reaction conditions and diagnosing potential issues. The key steps involve the coordination of the enamide to the copper(II) center, followed by a base-assisted deprotonation and subsequent intramolecular nucleophilic attack of the amide oxygen onto the vinyl C-H bond, leading to the formation of the oxazole ring.
Caption: Proposed mechanism for Cu(II)-catalyzed oxazole synthesis.
1.2. Choice of Reagents: The "Why" Behind the "How"
-
Catalyst: Copper(II) salts like Cu(OAc)₂ or Cu(OTf)₂ are effective. We select Copper(II) acetate (Cu(OAc)₂) for its cost-effectiveness and proven efficacy in similar transformations.[8][9]
-
Base: A mild, non-nucleophilic base is required to facilitate the deprotonation step without competing side reactions. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive and sufficiently basic to deprotonate the enamide nitrogen upon coordination to the copper center.
-
Solvent: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the ionic intermediates. N,N-Dimethylformamide (DMF) is chosen for its high boiling point and excellent solvating properties for both the organic substrate and the inorganic salts.[10][11]
-
Oxidant: While some copper-catalyzed reactions can use molecular oxygen, the inclusion of a terminal oxidant can be crucial for catalyst turnover. In many reported procedures, the copper(II) itself acts as the oxidant, being reduced to Cu(0) or Cu(I), and an external oxidant is not strictly required if a stoichiometric amount of copper salt is used. For a catalytic process, an oxidant like air or benzoquinone would be needed. Our protocol will utilize a stoichiometric approach for simplicity and reproducibility.[8]
Part 2: Synthesis of the Enamide Precursor
A successful cyclization is predicated on the purity of the starting enamide. This section details the synthesis of the requisite precursor, 3-Bromo-N-(2-(thiophen-2-yl)vinyl)propanamide.
Experimental Protocol: Precursor Synthesis
Objective: To synthesize 3-Bromo-N-(2-(thiophen-2-yl)vinyl)propanamide from 2-vinylthiophene and 3-bromopropionyl chloride.
Materials and Equipment:
-
Round-bottom flasks, magnetic stir bars, dropping funnel
-
Schlenk line or nitrogen balloon setup
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
2-Vinylthiophene, 3-Bromopropionyl chloride, Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-vinylthiophene (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the stirred solution.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting material and driving the reaction to completion.
-
-
Acylation: Add a solution of 3-bromopropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification (Final): Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure enamide precursor.
Part 3: Protocol for Oxazole Synthesis
This section provides the core protocol for the intramolecular cyclization to form the target oxazole.
Experimental Protocol: 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole
Objective: To synthesize the title compound via copper-catalyzed oxidative cyclization of the enamide precursor.
Materials and Equipment:
-
Round-bottom flask, magnetic stir bar, reflux condenser
-
Heating mantle with temperature control
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
3-Bromo-N-(2-(thiophen-2-yl)vinyl)propanamide (from Part 2)
-
Copper(II) acetate (Cu(OAc)₂), Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc), Hexane, Deionized water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reagent Addition: In a 100 mL round-bottom flask, combine the enamide precursor (1.0 eq), copper(II) acetate (1.5 eq), and potassium carbonate (2.0 eq).[10]
-
Scientist's Note: A supra-stoichiometric amount of Cu(OAc)₂ is used to act as both the catalyst and the oxidant in this procedure, ensuring complete conversion. K₂CO₃ is the required base for the C-H activation step.
-
-
Solvent Addition: Add anhydrous DMF (to achieve a substrate concentration of approx. 0.1 M).
-
Reaction Conditions: Stir the mixture at 80 °C. The reaction is typically complete within 8-12 hours.
-
Self-Validation: Monitor the disappearance of the starting material by TLC (staining with potassium permanganate can help visualize the enamide). The appearance of a new, more polar spot indicates product formation.
-
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (approx. 10 volumes) and stir for 15 minutes.
-
Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 15 mL for a 1 mmol scale reaction).[10]
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole.
Part 4: Data, Results, and Troubleshooting
Quantitative Data Summary
The following table summarizes representative data for this class of transformation. Actual results may vary based on scale and purity of reagents.
| Parameter | Precursor Synthesis | Oxazole Synthesis |
| Substrate Scale | 5.0 mmol | 3.0 mmol |
| Reaction Time | 5 hours | 10 hours |
| Typical Yield | 75 - 85% | 65 - 75% |
| Appearance | White to pale yellow solid | Off-white solid |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (hydrated Cu(OAc)₂).2. Wet solvent or glassware.3. Insufficient base. | 1. Use anhydrous Cu(OAc)₂.2. Ensure all glassware is flame-dried and use anhydrous DMF.3. Ensure K₂CO₃ is finely ground and dry; use 2.0 equivalents. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high.2. Prolonged reaction time. | 1. Maintain the reaction temperature at 80 °C.2. Monitor the reaction closely by TLC and quench once the starting material is consumed. |
| Difficult Purification | Co-elution of product with residual DMF. | Ensure thorough washing of the organic extracts with water and brine during work-up to remove as much DMF as possible before chromatography. |
Part 5: Visualized Experimental Workflow
The entire synthetic sequence is summarized in the workflow diagram below.
Caption: Workflow for the two-stage synthesis of the target oxazole.
References
-
Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. [Link]
-
Ghosh, A. K., & Kadam, S. (2014). Synthesis of substituted oxazoles from enamides. New Journal of Chemistry, 38(10), 4648-4651. [Link]
-
Ma, J., Zou, Q., Wang, C., Yin, G., & Li, F. (2022). Development of β,β-Dibrominated Secondary Enamides and Their Application to the Synthesis of 5-Br Oxazoles. The Journal of Organic Chemistry, 87(22), 15670–15678. [Link]
-
Ghosh, A. K., & Kadam, S. (2014). Synthesis of substituted oxazoles from enamides. New Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2014). Synthesis of Substituted Oxazoles from Enamides. Request PDF. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization. The Journal of Organic Chemistry, 77(17), 7526–7537. [Link]
-
Ila, H., et al. (2007). Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides. Tetrahedron, 63(36), 8896-8907. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Ghavre, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1632. [Link]
-
Reddy, T. R., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1453. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 12, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Ali, A., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. [Link]
-
Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]
-
ResearchGate. (2021). Synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide derivatives. [Link]
Sources
- 1. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of substituted oxazoles from enamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of substituted oxazoles from enamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Stability of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered during its use: preventing hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Inherent Instability
2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole is a versatile building block in medicinal chemistry and materials science. However, its utility is intrinsically linked to its chemical stability. The molecule possesses two primary sites susceptible to hydrolysis: the electrophilic bromoethyl group and the oxazole ring itself. Understanding the interplay of these functionalities is critical for successful experimental design.
The primary bromoalkane is susceptible to nucleophilic substitution by water, a reaction that can be accelerated under both basic and, to a lesser extent, acidic conditions.[1] Concurrently, the oxazole ring, while aromatic, can undergo cleavage under strongly acidic or basic conditions. Therefore, careful control of the experimental environment is paramount to prevent the formation of unwanted byproducts and ensure the desired reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole in the presence of water?
A1: There are two main hydrolysis pathways to consider:
-
Hydrolysis of the Bromoethyl Group: This is a nucleophilic substitution reaction where water acts as a nucleophile, displacing the bromide ion to form the corresponding alcohol, 2-(5-(thiophen-2-yl)oxazol-2-yl)ethan-1-ol. This reaction is often the more facile pathway, especially under neutral to moderately basic conditions.
-
Hydrolysis of the Oxazole Ring: This typically requires more forcing conditions, such as strong acids or bases. Acid-catalyzed hydrolysis involves protonation of the oxazole nitrogen, followed by nucleophilic attack of water, leading to ring opening and the formation of an α-acylamino ketone derivative.
Q2: Which part of the molecule is more susceptible to hydrolysis?
Q3: How does the thiophene ring influence the stability of the oxazole ring?
A3: The electron-rich thiophene ring at the 5-position of the oxazole can influence the electronic properties of the oxazole ring. This can affect its susceptibility to electrophilic attack and its overall stability. While the precise effect on the rate of hydrolysis is not documented, it is a factor to consider in the overall reactivity profile of the molecule.
Q4: Can I use protic solvents for reactions involving this compound?
A4: The use of protic solvents, especially water, should be approached with caution. If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize hydrolysis of the bromoethyl group. Anhydrous aprotic solvents are highly recommended whenever compatible with the desired reaction chemistry.
Q5: What are the best storage conditions for 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole?
A5: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It should be protected from moisture and light.
Troubleshooting Guide
This section is designed to help you identify and resolve issues related to the hydrolysis of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole during your experiments.
Problem: Low yield or presence of unexpected byproducts in my reaction.
Visualizing the Problem:
Caption: Troubleshooting workflow for suspected hydrolysis.
Step-by-Step Troubleshooting:
-
Confirmation of Hydrolysis:
-
Action: Analyze a crude sample of your reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy.
-
Rationale: LC-MS will help identify the molecular weights of the components in your mixture. The expected mass of the hydrolyzed alcohol byproduct (2-(5-(thiophen-2-yl)oxazol-2-yl)ethan-1-ol) will be lower than the starting material. NMR spectroscopy can provide structural confirmation of the byproducts. For an example of HPLC analysis of a similar compound, see the procedure for 4-bromo-5-(thiophen-2-yl)oxazole.[2]
-
Expected Observations:
-
Bromoethyl Hydrolysis: Look for a new peak in the LC chromatogram with a mass corresponding to the alcohol. In the ¹H NMR, the characteristic triplet signals of the -CH₂-Br group will be replaced by signals corresponding to a -CH₂-OH group, typically shifted upfield.
-
Oxazole Ring Hydrolysis: This will result in more significant changes in the mass spectrum and NMR. The aromatic signals of the oxazole ring will disappear and be replaced by signals corresponding to an open-chain amide structure.
-
-
-
Addressing Bromoethyl Group Hydrolysis:
-
Action: If the alcohol byproduct is detected, implement the following preventative measures in your experimental protocol.
-
Rationale: The bromoethyl group is susceptible to nucleophilic attack by water. Minimizing its presence and reactivity is key.
Precautionary Measure Detailed Protocol Justification Use Anhydrous Solvents and Reagents Dry solvents using appropriate methods (e.g., distillation over a drying agent, passing through a column of activated alumina). Ensure all reagents are anhydrous. To minimize the primary nucleophile (water) responsible for hydrolysis. Maintain an Inert Atmosphere Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. Prevents atmospheric moisture from entering the reaction vessel. Control Temperature Run the reaction at the lowest effective temperature. The rate of hydrolysis, like most reactions, is temperature-dependent. pH Control Avoid basic conditions (pH > 8) if possible. If a base is required, use a non-nucleophilic, hindered base and add it slowly at low temperature. Basic conditions significantly accelerate the SN2 hydrolysis of primary alkyl bromides. -
-
Addressing Oxazole Ring Hydrolysis:
-
Action: If ring-opened products are identified, modify your reaction conditions to be milder.
-
Rationale: The oxazole ring is generally stable but will degrade under harsh acidic or basic conditions.
Precautionary Measure Detailed Protocol Justification Avoid Strong Acids and Bases If pH modification is necessary, use buffered solutions or weaker acids/bases. Avoid concentrated mineral acids or strong hydroxides. To prevent the protonation or deprotonation events that initiate ring cleavage. Protecting Group Strategy In multi-step syntheses, consider if the oxazole ring needs to be carried through harsh conditions. If so, a protecting group strategy might be necessary, though this adds complexity. Protecting groups can shield the oxazole from degradation, but their introduction and removal require additional synthetic steps.[3][4] -
Experimental Protocols
Protocol 1: General Handling and Storage
-
Upon receipt, store the vial of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole at -20°C in a desiccator.
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
-
Handle the compound in a glove box or under a stream of inert gas.
-
For creating stock solutions, use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Seal the vial tightly under an inert atmosphere before returning to cold storage.
Protocol 2: Monitoring Hydrolysis by HPLC
This protocol is adapted from a method for a structurally related compound and may require optimization.[2]
-
System: A standard HPLC system with a C18 column (e.g., 4.6 mm × 150 mm) and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).
-
Detection: Monitor at a wavelength where the thiophene-oxazole chromophore has a strong absorbance (e.g., 210 nm or a wavelength determined by UV-Vis analysis).
-
Sample Preparation: Dilute a small aliquot of your reaction mixture or stored solution in the initial mobile phase composition.
-
Analysis: Inject the sample and monitor for the appearance of new, more polar peaks over time, which may correspond to hydrolyzed byproducts.
Visualizing the Hydrolysis Pathways:
Caption: Primary hydrolysis pathways of the target molecule.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. Available at: [Link]
-
Li, B., et al. (2010). 5-(Thiophen-2-yl)oxazole. Organic Syntheses, 87, 16-25. Available at: [Link]
-
Chatterjee, T., & Demchenko, A. V. (2018). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Chemical Communications, 54(73), 10219–10231. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]
-
Chatterjee, T., & Demchenko, A. V. (2018). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. PMC. Available at: [Link]
-
Aaron Chemistry GmbH. 2-bromo-5-(thiophen-2-yl)-1,3-oxazole. Available at: [Link]
-
ResearchGate. (2010). RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Available at: [Link]
-
Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Available at: [Link]
-
Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-9. Available at: [Link]
-
Cheung, Y. W., et al. (1984). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 13(1), 1-3. Available at: [Link]
-
Der Pharma Chemica. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Available at: [Link]
-
Neykova, N., et al. (2004). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2',3'-dideoxythymidine esters with amino acid and peptide chains. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 547-53. Available at: [Link]
-
Tomi, I. H., et al. (2015). Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits. ResearchGate. Available at: [Link]
Sources
- 1. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jocpr.com [jocpr.com]
- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
Technical Support Center: Optimizing Oxazole Synthesis via Robinson-Gabriel Cyclization
Welcome to the Technical Support Center for the Robinson-Gabriel cyclization, a cornerstone transformation in heterocyclic chemistry for the synthesis of substituted oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of their oxazole products. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on a synthesis of established literature and field-proven insights.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses the most common challenges encountered during the Robinson-Gabriel cyclization in a practical question-and-answer format.
Question 1: My reaction yields are consistently low, and I'm observing significant charring or the formation of a tar-like substance. What is the likely cause?
Answer: This is a classic issue in Robinson-Gabriel cyclizations and almost always points to reaction conditions that are too harsh for your specific substrate. The traditional use of strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) at elevated temperatures can lead to substrate decomposition, polymerization, and subsequent charring.[1]
Causality & In-Depth Explanation: The mechanism of the Robinson-Gabriel cyclization involves the protonation of the ketone carbonyl of the 2-acylamino-ketone starting material, followed by an intramolecular nucleophilic attack from the amide oxygen to form a hemiaminal (or oxazoline) intermediate. A final dehydration step then furnishes the aromatic oxazole ring. Strong acids facilitate this dehydration but can also promote undesired side reactions, especially with sensitive substrates. At high temperatures, these acids can catalyze intermolecular polymerization reactions and degradation pathways, leading to the observed tar formation.
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Move away from concentrated sulfuric acid. Polyphosphoric acid (PPA) is a good alternative that can often provide higher yields (in the range of 50-60%) by promoting cyclization under more controlled conditions.[2][3] For even greater mildness, consider modern reagents like trifluoroacetic anhydride (TFAA) or the Burgess reagent. For highly acid-sensitive substrates, a two-step approach pioneered by Wipf, involving oxidation with the Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine, is an excellent choice.[1][4]
-
Optimize Reaction Temperature: Systematically lower the reaction temperature. The goal is to find the "sweet spot" where the rate of the desired cyclization significantly outpaces the rate of degradation.
-
Reduce Reaction Time: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged exposure to even moderately acidic conditions can be detrimental. Quench the reaction as soon as the starting material is consumed.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes. This rapid, localized heating often minimizes the formation of thermal decomposition byproducts, leading to cleaner reactions and improved yields.[1][5]
Question 2: My reaction is sluggish and often incomplete, even after extended reaction times. How can I drive it to completion without resorting to harsh conditions?
Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met with your current setup, or your chosen dehydrating agent is not potent enough for your substrate.
Causality & In-Depth Explanation: The efficiency of the dehydration step is highly dependent on the nature of the dehydrating agent and the electronic and steric properties of the substituents on the 2-acylamino-ketone. Electron-withdrawing groups can make the starting material less nucleophilic, slowing down the initial cyclization, while bulky groups can sterically hinder the necessary conformational changes.
Recommended Solutions:
-
Increase Reagent Stoichiometry: A modest increase in the amount of your dehydrating agent may be sufficient to improve the reaction rate. However, this should be done judiciously, as a large excess can lead to the issues described in Question 1.
-
Switch to a More Powerful (but still controlled) Dehydrating Agent: If you are using a very mild reagent like TFAA without success, consider moving to a slightly more potent option such as phosphorus oxychloride (POCl₃) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). Refer to the table below for a comparative overview.[1]
-
Employ Microwave Heating: As mentioned previously, microwave synthesis is an excellent technique for accelerating slow reactions. The focused energy input can often provide the necessary activation energy to drive the reaction to completion quickly and efficiently.[5]
Question 3: My starting 2-acylamino-ketone appears to be degrading before the desired cyclization occurs. How can I prevent this?
Answer: The 2-acylamino-ketone precursors can be susceptible to degradation, particularly hydrolysis of the amide bond under strongly acidic conditions before the intramolecular cyclization can take place.
Causality & In-Depth Explanation: The presence of water in the reaction mixture can lead to the hydrolysis of the amide in your starting material, cleaving it into an α-amino ketone and a carboxylic acid. This pathway is competitive with the desired intramolecular cyclization, especially under acidic conditions.
Recommended Solutions:
-
Ensure Anhydrous Conditions: This is critical. Thoroughly dry all solvents and reagents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Choose Non-Hydrolytic Dehydrating Agents: Reagents like triphenylphosphine/iodine or hexachloroethane provide non-acidic conditions for the cyclodehydration step, which can be beneficial for sensitive substrates.
-
Consider a One-Pot Procedure: To circumvent the isolation and potential instability of the 2-acylamino-ketone, one-pot procedures have been developed. For example, a Friedel-Crafts acylation followed by a Robinson-Gabriel cyclization in the same pot can be an effective strategy.[4] The requisite 2-acylamino-ketone starting material is also commonly synthesized via the Dakin-West reaction.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Robinson-Gabriel synthesis?
A1: The Robinson-Gabriel synthesis transforms a 2-acylamino-ketone into an oxazole through an intramolecular cyclization followed by dehydration. The reaction is catalyzed by a cyclodehydrating agent, with the most accepted mechanism involving:
-
Activation of the ketone carbonyl by the dehydrating agent (e.g., protonation by a strong acid).
-
Intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl carbon to form a five-membered oxazoline intermediate (a hemiaminal).
-
Dehydration of the oxazoline intermediate to yield the aromatic oxazole ring.
Q2: I am working with a very acid-sensitive substrate. What are the mildest conditions I can use?
A2: For highly acid-sensitive substrates, the Wipf modification is the recommended approach.[4] This two-step procedure avoids strong acids altogether:
-
Oxidation: The corresponding β-hydroxy amide is oxidized to the 2-acylamino-ketone using a mild oxidizing agent like the Dess-Martin periodinane (DMP).
-
Cyclodehydration: The resulting ketone is then cyclized using a neutral system of triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a base like triethylamine (Et₃N).
Q3: Can I use phosphorus pentachloride (PCl₅) as a dehydrating agent? What are the potential pitfalls?
A3: Yes, phosphorus pentachloride (PCl₅) is a known and effective dehydrating agent for the Robinson-Gabriel synthesis.[4] However, it is a very harsh reagent and can lead to the formation of chlorinated byproducts. Its handling also requires care due to its reactivity with moisture. It is generally recommended for robust substrates where other milder methods have failed.
Data Presentation: Comparison of Common Dehydrating Agents
The choice of the cyclodehydrating agent is paramount to the success of the Robinson-Gabriel synthesis. The following table provides a comparative summary of commonly used reagents and their typical reaction conditions to guide your selection.
| Dehydrating Agent | Typical Solvents | Typical Temperatures | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride, Neat | 90-120°C | Inexpensive, readily available | Harsh conditions, often low yields, charring/tar formation[1] |
| POCl₃ / PCl₅ | DMF, Dioxane, Neat | 90-110°C | Effective for many substrates | Harsh, can lead to chlorinated byproducts, difficult workup[1] |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often gives higher yields (50-60%) than H₂SO₄[2] | High viscosity, difficult to stir, challenging workup |
| TFAA | Ethereal Solvents (THF, Dioxane) | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis[4] | Expensive, can be too reactive for some substrates |
| DMP then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance[4] | Two-step process, expensive reagents |
| Burgess Reagent | THF, Benzene | 50-80°C (often under microwave) | Mild, neutral conditions, clean conversions | Expensive, moisture-sensitive[1] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key variations of the Robinson-Gabriel synthesis.
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Wipf's Modification for Acid-Sensitive Substrates
This two-step protocol is ideal for substrates that do not tolerate strong acids.[1][4]
-
Step A: Oxidation with Dess-Martin Periodinane
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.
-
-
Step B: Cyclodehydration with Triphenylphosphine and Iodine
-
Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: Mechanism of the Robinson-Gabriel synthesis and a common byproduct pathway.
Caption: A decision tree for troubleshooting common Robinson-Gabriel synthesis issues.
References
-
Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 255-266. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). Semantic Scholar. Available at: [Link]
-
Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
-
A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Publishing. Available at: [Link]
-
Robinson–Gabriel synthesis. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
A NEW EFFICIENT ONE-POT SYNTHESIS OF 2,5-DIARYL-1,3,4-OXADIAZOLES. (n.d.). Revue Roumaine de Chimie. Available at: [Link]
-
One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (2007). Synfacts, 2007(02), 0139-0139. Available at: [Link]
-
Vedejs, E., & Luchetta, L. M. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 12(12), 2822–2825. Available at: [Link]
-
Vedejs, E., & Luchetta, L. M. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. Available at: [Link]
-
Li, J. J. (2009). Robinson-Gabriel oxazole synthesis. In Name Reactions (pp. 466–467). Springer. Available at: [Link]
-
Al-Zaydi, K. M. (2009). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar. Available at: [Link]
-
Basso, A., et al. (2019). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. UNIPI. Available at: [Link]
-
Yadav, A., & Mohite, S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Scientific Research in Science and Technology, 7(2), 68-74. Available at: [Link]
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved February 12, 2026, from [Link]
-
Robinson–Gabriel synthesis. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
Robinson–Gabriel synthesis. (n.d.). Request PDF. ResearchGate. Retrieved February 12, 2026, from [Link]
-
5-Iii) Sem 4 | PDF. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
-
Pulici, M., Quartieri, F., & Felder, E. R. (2005). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. PubMed. Available at: [Link]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Available at: [Link]
-
Robinson-Gabriel Synthesis. (n.d.). ideXlab. Retrieved February 12, 2026, from [Link]
-
Robinson-Gabriel synthesis. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Kent, S. B., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 24(5), 407-418. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Available at: [Link]
-
Microwave-assisted synthesis and characterization of new cathodic material for solid oxide fuel cells: La0.3Ca0.7Fe0.7Cr0.3O3−. (n.d.). Docta Complutense. Retrieved February 12, 2026, from [Link]
-
Mechanistic Insight into the Role of Transition-State Stabilization in Cyclophilin A. (2008). PMC. Available at: [Link]
-
Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Mechanistic insight of KBiQ2 (Q = S, Se) using panoramic synthesis towards synthesis-by-design. (n.d.). Chemical Science (RSC Publishing). Retrieved February 12, 2026, from [Link]
Sources
Stability of bromoethyl oxazoles on silica gel chromatography
Technical Support Center: Chromatography & Purification Subject: Troubleshooting Stability of Bromoethyl Oxazoles on Silica Gel Ticket ID: #OXZ-BR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Welcome to the Technical Support Center
You are likely accessing this guide because you have observed mass loss, streaking (tailing), or the appearance of new impurities during the purification of 4- or 5-(2-bromoethyl)oxazoles .
This is a known issue. Bromoethyl oxazoles occupy a "stability valley" where they are sufficiently reactive to decompose on standard acidic stationary phases but stable enough to exist in solution. This guide provides the mechanistic root cause and validated protocols to recover your compound.
Module 1: The Diagnostics (Why is my compound failing?)
The Core Conflict:
Standard flash silica gel (
When a bromoethyl oxazole interacts with acidic silica, two destructive pathways are catalyzed:
-
Acid-Catalyzed Elimination (
-like): The silica surface protonates the oxazole nitrogen. This electron withdrawal creates an inductive effect, increasing the acidity of the -protons on the ethyl chain. The bromide acts as a leaving group, leading to the formation of vinyl oxazole . Vinyl oxazoles are unstable and often polymerize on the column. -
Nucleophilic Substitution/Hydrolysis: If methanol (MeOH) is used in the mobile phase, the activated species undergoes
attack, replacing the bromine with a methoxy or hydroxyl group.
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway inside the column.
Figure 1: Mechanistic pathway of bromoethyl oxazole decomposition on acidic silica gel.
Module 2: The Fix (Troubleshooting Protocols)
Do not proceed with standard silica chromatography. Choose one of the following workflows based on your available resources.
Protocol A: The "Neutralized Silica" Method
Use this if you must use silica gel (e.g., for resolution reasons).
The Logic: You must mask the acidic silanol sites with a volatile base that is stronger than your oxazole but can be removed later. Triethylamine (
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 1.0% to 2.0% Triethylamine (v/v) .
-
Column Pre-Treatment (Critical):
-
Pack the column with silica.[2]
-
Flush the column with 2–3 column volumes (CV) of the
-containing mobile phase before loading your sample. This ensures the entire stationary phase is basic.
-
-
Sample Loading: Load your crude mixture. If liquid loading, ensure the solvent contains trace
.[2] -
Elution: Run the column using the
-doped solvent. -
Post-Run Workup:
has a high boiling point (89°C) and can contaminate NMR spectra. Rotovap the fractions, then re-dissolve in DCM and wash with saturated or simply dry under high vacuum for extended periods if the compound is solid.
Warning: Do not use Acetone or Methanol during this process if possible, as they increase the solubility of silica and can promote side reactions.
Protocol B: The "Alumina Switch" (Recommended)
Use this for high-value intermediates where yield is paramount.
The Logic: Neutral Alumina (
Step-by-Step Procedure:
-
Material Selection: Purchase Neutral Alumina, Brockmann Grade III .
-
Note: "Basic" Alumina may cause hydrolysis of the bromide; "Acidic" Alumina duplicates the silica problem.
-
Grading: If you only have Grade I (highly active), add 6% water (w/w) and shake to convert it to Grade III.
-
-
Solvent System: Alumina is more polar than silica. You will likely need a less polar mobile phase than what showed separation on TLC.
-
Rule of Thumb: If TLC on Silica (Hex/EtOAc 3:1) gives
0.3, start Alumina column with Hex/EtOAc 6:1.
-
-
Elution: Elute rapidly. Do not let the compound sit on the column overnight.
Module 3: Decision Matrix & Workflow
Use this flowchart to determine the correct purification strategy for your specific batch.
Figure 2: Decision tree for selecting the appropriate purification method.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of Triethylamine?
A: Yes, but Pyridine is harder to remove (b.p. 115°C) and has a stronger smell.
Q: My compound is still streaking on Alumina. Why? A: The Alumina might be too active (Grade I). Deactivate it to Grade III by adding water (6% w/w). Alternatively, the compound may be unstable to heat; ensure your rotovap bath is < 40°C.
Q: Can I crystallize instead of chromatographing? A: Bromoethyl oxazoles often form low-melting solids or oils. However, if your impurities are non-polar, you can try triturating the crude oil with cold Hexane or Pentane. The impurities may dissolve, leaving the cleaner bromide behind.
Q: How do I store the purified bromoethyl oxazole? A: These compounds are "shelf-unstable." Store at -20°C under Argon. Do not store in solution with nucleophilic solvents (MeOH, EtOH).
Summary of Physicochemical Properties
| Property | Value/Description | Implication for Purification |
| pKa (Conj. Acid) | ~0.8 (Oxazole N) | Weakly basic, but sufficient to bind to acidic silanols. |
| Reactivity | Electrophilic Alkyl Halide | Susceptible to elimination ( |
| TLC Behavior | Streaking / Low | Indicates decomposition or strong adsorption. |
| Preferred Phase | Neutral Alumina | Prevents protonation-induced elimination. |
References
-
Silica Gel Acidity & Deactivation: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Chapter on General Methods for Purification).
-
Oxazole Synthesis & Reactivity: Li, J. J. (2005). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Detailed mechanisms of Robinson-Gabriel and related oxazole syntheses).
-
Chromatography of Acid-Sensitive Compounds: Reich, H. J. (2017). Commonly Used Column Solvents and Adsorbents. University of Wisconsin-Madison Chemistry Database.
-
General Heterocyclic Stability: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Sources
Optimizing storage conditions for light-sensitive oxazole derivatives
Topic: Optimizing Storage & Handling of Light-Sensitive Oxazole Derivatives Document ID: OXZ-STAB-001 Version: 2.4 (Current)
Introduction
Welcome to the Technical Support Center for oxazole-based pharmacophores. Oxazole derivatives are ubiquitous in medicinal chemistry (e.g., Linezolid, Muscimol derivatives) but present a unique stability challenge. Unlike simple photodegradation, oxazoles often undergo photo-oxygenation , a specific reaction pathway driven by singlet oxygen (
This guide moves beyond generic "store in the dark" advice. It provides a mechanistic understanding of why degradation occurs and offers self-validating protocols to ensure the integrity of your screening data.
Module 1: The Degradation Mechanism (The "Why")
Q: My oxazole compound turned yellow/brown in solution. What happened?
A: You are likely observing the formation of triamides or imino-anhydrides resulting from photo-oxidation.
Unlike many heterocycles that degrade via radical mechanisms, oxazoles primarily degrade via a [4+2] cycloaddition with singlet oxygen (
-
Sensitization: Trace impurities or the oxazole itself absorb light, converting ground-state triplet oxygen (
) into highly reactive singlet oxygen ( ). -
Cycloaddition:
attacks the oxazole ring (specifically the C2-C5 or C4-C5 bond), forming an unstable endoperoxide intermediate.[1] -
Rearrangement: The endoperoxide rapidly rearranges (ring-opening) to form stable, non-functional triamides or nitriles.
Key Insight: This process requires both Light and Oxygen. Removing only one is often insufficient for ultra-sensitive derivatives [1, 2].
Pathway Visualization
Figure 1: The photo-oxygenation cascade.[2] Note that degradation is driven by the convergence of light and dissolved oxygen.
Module 2: Storage Protocols (The "How")
Q: How should I store the solid powder long-term?
A: Solid-state oxazoles are generally more stable than solutions because the crystal lattice restricts the diffusion of oxygen. However, surface oxidation can still occur.
Protocol: The "Double-Barrier" System
-
Primary Container: Use an amber borosilicate glass vial with a PTFE-lined screw cap.
-
Headspace Purge: Before closing, gently blow a stream of Argon (heavier than air) into the vial for 10 seconds to displace moisture and oxygen.
-
Secondary Barrier: Place the vial inside a heat-sealed Mylar bag or a secondary opaque jar containing a desiccant packet.
-
Temperature: Store at -20°C .
Q: Can I keep stock solutions?
A: Storing oxazoles in solution is high-risk. If unavoidable, you must control Solvent Choice and Dissolved Gases .
Critical Factor: Solvent Effects on Singlet Oxygen
The lifetime of singlet oxygen (
-
Water (
): Shortest lifetime (~3 µs). Safer. -
Chloroform (
) & DMSO: Moderate lifetimes. -
Deuterated Solvents (
, ):High Risk. lives 10-20x longer in deuterated solvents [1]. Never store NMR samples in ambient light.
Protocol: Solution Handling
-
Degassing: Sparge the solvent with Helium or Nitrogen for 15 minutes before dissolving the compound.
-
Container: Use "Low-Actinic" (Amber) glassware.
-
Handling: Work under yellow light (sodium vapor or filtered LED) if the compound is known to be ultra-sensitive.
Data Summary: Storage Material Efficacy
| Storage Material | UV Block (<400nm) | Visible Block (400-700nm) | Oxygen Barrier | Recommendation |
| Clear Borosilicate | Poor (~10% block) | None | High | Avoid |
| Amber Glass (Type 1) | Excellent (>95% block) | Moderate (Blocks Blue/Violet) | High | Standard |
| Aluminum Foil Wrap | Complete (100%) | Complete (100%) | N/A (Wrap only) | Mandatory for Transport |
| Plastic (Polypropylene) | Variable | Poor | Low (Permeable) | Avoid for Long Term |
Module 3: Troubleshooting & QC (The Fix)
Q: I see a new peak in my LC-MS at M+16 or M+32. Is this degradation?
A: Yes. This is a classic signature of oxazole photo-oxidation.
-
M+16: Mono-oxidation (formation of an epoxide or amide variant).
-
M+32: Formation of the hydroperoxide or stable triamide product (addition of
).
Q: How do I validate if my handling procedure is working?
A: Perform a "Dark Control" System Suitability Test . Do not assume stability. Run this simple validation:
-
Prepare two aliquots of your stock solution (e.g., 10 mM in DMSO).
-
Sample A (Test): Handle normally on the benchtop for 2 hours.
-
Sample B (Control): Wrap immediately in foil and keep in a drawer.
-
Analyze: Run HPLC on both.
-
Pass: Peak Area of A is >98% of B.
-
Fail: Peak Area of A is <98% of B, or new peaks appear in A.
-
Decision Tree: Handling Workflow
Figure 2: Decision matrix for storage and handling based on physical state and solvent risk factors.
References
-
Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Source: Scientific Reports (Nature), 2020. Context: Defines the [4+2] cycloaddition mechanism and reaction rates for substituted oxazoles. URL:[Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Source: European Medicines Agency (EMA) / ICH Guidelines.[3] Context: The global regulatory standard for confirming photostability and light source specifications (D65/UV). URL:[Link]3]
-
Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. Source: Journal of Organic Chemistry (ACS Publications), 2019. Context: Discusses the stability of oxazole-peptides and the formation of triamide degradation products. URL:[Link]
-
Light Sensitive Drug Products Need Protection. Source: West Pharmaceutical Services. Context: Industrial perspective on packaging materials (COP vials vs Glass) for light protection. URL:[Link]]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Minimizing polymerization of thiophene-oxazole compounds
Technical Support Center: Thiophene-Oxazole Chemistry Ticket ID: #TOX-POLY-001 Subject: Stabilization and Isolation Protocols for Thiophene-Oxazole Conjugates
Core Directive & Scope
The Problem: Thiophene-oxazole compounds are "push-pull" systems. The thiophene ring is electron-rich (donor), while the oxazole ring is electron-deficient (acceptor). This electronic imbalance makes them highly susceptible to acid-catalyzed cationic polymerization (initiated at the thiophene
The Solution: This guide provides a self-validating workflow to arrest polymerization during synthesis, purification, and storage. The primary objective is to maintain the monomeric state by rigorously excluding acidic protons and oxidants.
Module A: Synthesis & Reaction Control
Mechanism of Failure: During synthesis (e.g., Paal-Knorr, Van Leusen, or cross-coupling), the presence of Lewis acids or strong protic acids can protonate the thiophene ring at the C2 or C5 position. This generates a reactive carbocation which is immediately attacked by another thiophene unit, initiating a chain reaction that results in "thiophene tars" (dark, insoluble oligomers).
Protocol 1: The "Buffered Quench" Technique
Use this immediately after reaction completion.
-
Diagnosis: If your reaction mixture turns from yellow/orange to dark brown/black upon standing, acid-catalyzed oligomerization is occurring.
-
Action: Do not use standard acidic aqueous workups (e.g.,
). -
Step-by-Step:
-
Cool: Bring reaction mixture to
. -
Quench: Add saturated aqueous
or a phosphate buffer ( ). -
Extraction: Use acid-free solvents (e.g., distilled Ethyl Acetate). Avoid chloroform (
) if it has not been stabilized, as it can form over time.
-
Module B: Purification (The Critical Checkpoint)
The "Silica Trap": Standard silica gel is slightly acidic (
Protocol 2: Stationary Phase Selection
| Variable | Standard Silica Gel | Neutralized Silica (Recommended) | Basic Alumina (Gold Standard) |
| Surface pH | ~4.5 (Acidic) | ~7.0 - 7.5 (Neutral) | ~9.5 - 10.0 (Basic) |
| Risk Level | HIGH . Causes on-column polymerization. | MODERATE . Good for less sensitive derivatives. | LOW . Best for highly reactive monomers. |
| Preparation | N/A | Slurry with 1-5% Triethylamine ( | Use "Activity Grade III" (deactivated with water). |
Decision Matrix: Purification Workflow
Figure 1: Decision tree for selecting the correct stationary phase to prevent on-column degradation.
Module C: Storage & Handling
Mechanism of Failure: Oxidative polymerization (radical mechanism) can occur in the solid state if exposed to light and oxygen. Thiophenes are also photo-labile.
Protocol 3: Long-Term Storage
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature:
is mandatory for long-term storage. -
Light: Amber vials or aluminum foil wrapping.
-
Stabilizers: For oil-based intermediates, consider adding 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger if the compound will be stored for >1 week.
Troubleshooting & FAQs
Q: My product looked pure by TLC, but after the column, I recovered a dark oil and the NMR is broad. What happened? A: You likely experienced "On-Column Polymerization." The acidic sites on the silica gel protonated your thiophene, initiating cationic polymerization. Fix: Repeat the purification using Basic Alumina or add 5% Triethylamine to your silica column solvent system to neutralize the acid sites [1].
Q: Can I use HPLC with TFA (Trifluoroacetic acid) for purification?
A: Absolutely NOT. TFA is a strong acid and will rapidly polymerize electron-rich thiophenes.
Fix: Use an Ammonium Acetate (
Q: Why does my thiophene-oxazole turn black when exposed to air? A: This is oxidative polymerization. Thiophenes can form radical cations in the presence of oxygen and light, leading to coupling at the 2,5-positions. Fix: Store the compound in the dark under an inert atmosphere (Argon) [3].
Mechanistic Visualization
The following diagram illustrates the specific chemical pathway we are trying to prevent.
Figure 2: The divergence between stabilization (basic conditions) and polymerization (acidic conditions).
References
-
Purification of Acid-Sensitive Compounds: Common Organic Chemistry - Silica Gel vs Alumina. Available at: [Link] (General reference for stationary phase selection).
-
HPLC Buffer Selection for Basic/Sensitive Compounds: Shimadzu Technical Report - pH Adjustment in HPLC. Available at: [Link]
-
Thiophene Polymerization Mechanisms: Rasmussen, S. C.[1] (2018). "Polythiophene: Synthesis and Mechanism." Available at: [Link]
Sources
Validation & Comparative
The Discerning Eye of the Mass Spectrometer: A Comparative Guide to the Fragmentation Patterns of Thiophenyl-Oxazoles
For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of molecular characterization, and a deep understanding of fragmentation patterns is essential for confident structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of thiophenyl-oxazoles, a class of heterocyclic compounds of growing interest in medicinal chemistry.
Due to the limited availability of direct experimental data for thiophenyl-oxazoles, this guide will leverage established fragmentation principles of the constituent oxazole and thiophene rings, supported by experimental data from closely related analogues, most notably phenyl-oxazoles. By understanding the fragmentation of these building blocks, we can construct a reliable predictive model for the fragmentation of the target compounds and compare it to other relevant heterocyclic systems.
Foundational Principles: Fragmentation of the Constituent Rings
The fragmentation of a molecule in a mass spectrometer is a cascade of bond cleavages and rearrangements driven by the stability of the resulting fragment ions. In thiophenyl-oxazoles, the initial ionization will likely occur on one of the heteroatoms or the aromatic pi systems, triggering a series of characteristic fragmentation pathways.
The Oxazole Moiety: A Ring of Predictable Fissures
The electron ionization mass spectrum of the oxazole ring is well-characterized. The molecular ion is typically of high abundance. The fragmentation is dominated by the cleavage of the bonds within the heterocyclic ring, leading to the formation of stable radical cations and neutral losses. For phenyl-substituted oxazoles, the fragmentation is further influenced by the phenyl group. A key review of oxazole mass spectrometry provides detailed insights into these processes[1].
The fragmentation of 2,5-diphenyloxazole, a close analogue to a thiophenyl-oxazole, serves as an excellent model. Its EI mass spectrum shows a prominent molecular ion peak at m/z 221, with key fragments observed at m/z 165, 89, and 77[2]. These fragments arise from characteristic cleavages of the oxazole ring and the phenyl substituents.
The Thiophene Moiety: The Influence of Sulfur
Thiophene and its derivatives also exhibit characteristic fragmentation patterns under electron ionization. The sulfur atom plays a key role in directing fragmentation. The molecular ion is generally intense. Common fragmentation pathways involve the loss of small molecules such as acetylene (C2H2) and thioformaldehyde (CH2S), as well as ring cleavage. The presence of a substituent on the thiophene ring will significantly influence the fragmentation cascade.
Predicted Fragmentation Patterns of Thiophenyl-Oxazoles
By combining the known fragmentation behaviors of oxazoles and thiophenes, we can predict the major fragmentation pathways for a generic thiophenyl-oxazole. Let's consider a representative structure, 2-(thiophen-2-yl)-5-phenyloxazole, for this predictive analysis.
The fragmentation is expected to initiate from the molecular ion, with several competing pathways possible:
-
Pathway A: Oxazole Ring Cleavage: Similar to diphenyloxazole, the oxazole ring can undergo cleavage. This could lead to the formation of a benzonitrile radical cation (m/z 103) and a thiophenyl-acetylene radical, or a thiophene-carbonitrile radical cation and a phenylacetylene radical.
-
Pathway B: Thiophene Ring Fragmentation: The thiophene ring can fragment through the loss of acetylene or other small sulfur-containing fragments. This would result in ions where the oxazole ring remains intact.
-
Pathway C: Cleavage of the Inter-ring Bond: The bond connecting the thiophene and oxazole rings can cleave, leading to the formation of thiophenyl and phenyloxazole radical cations. The relative abundance of these ions would depend on their relative stabilities.
Below is a Graphviz diagram illustrating these predicted primary fragmentation pathways.
Caption: Predicted primary fragmentation pathways of a generic thiophenyl-oxazole.
A Comparative Analysis: Thiophenyl-Oxazoles vs. Phenyl-Oxazoles and Furanyl-Oxazoles
To provide a clearer understanding of the unique fragmentation signatures of thiophenyl-oxazoles, a comparison with analogous structures is essential. The table below compares the predicted key fragments of 2-(thiophen-2-yl)-5-phenyloxazole with the known fragments of 2,5-diphenyloxazole and the predicted fragments of 2-(furan-2-yl)-5-phenyloxazole.
| Fragment Type | 2,5-Diphenyloxazole (Known)[2] | 2-(Thiophen-2-yl)-5-phenyloxazole (Predicted) | 2-(Furan-2-yl)-5-phenyloxazole (Predicted) |
| Molecular Ion (M+.) | m/z 221 | m/z 227 | m/z 211 |
| [Aryl-CN]+. | m/z 103 ([C6H5CN]+.) | m/z 109 ([C4H3SCN]+.) | m/z 93 ([C4H3OCN]+.) |
| [Aryl-CO]+ | m/z 105 ([C6H5CO]+) | m/z 111 ([C4H3SCO]+) | m/z 95 ([C4H3OCO]+) |
| [Aryl]+ | m/z 77 ([C6H5]+) | m/z 83 ([C4H3S]+) | m/z 67 ([C4H3O]+) |
| [M - Aryl-CN]+. | m/z 118 | m/z 118 | m/z 118 |
This comparative table highlights how the nature of the second aromatic ring (phenyl, thiophenyl, or furanyl) is expected to produce distinct fragment ions, allowing for the differentiation of these classes of compounds by mass spectrometry.
Experimental Protocol for High-Quality Mass Spectra Acquisition
To obtain reliable and reproducible fragmentation data for thiophenyl-oxazoles, the following experimental protocol is recommended.
Sample Preparation
-
Dissolution: Dissolve 1-2 mg of the thiophenyl-oxazole derivative in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, with the addition of 0.1% formic acid to promote protonation. For EI-MS, the direct injection of the more concentrated solution is typically appropriate.
Instrumentation and Parameters
The following is a general workflow for acquiring mass spectra.
Caption: General experimental workflow for mass spectrometry analysis.
Electron Ionization (EI) Parameters:
-
Ionization Energy: 70 eV (standard for library matching and inducing fragmentation)
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Speed: 1000 amu/s
Electrospray Ionization (ESI) with Tandem MS (MS/MS) Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N2) Flow: 5-10 L/min
-
Drying Gas (N2) Temperature: 300-350 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.
Conclusion
While direct experimental data on the mass spectrometry of thiophenyl-oxazoles is not yet widely published, a robust predictive model for their fragmentation patterns can be constructed based on the well-understood behavior of their constituent rings and analogous compounds. The key to differentiating thiophenyl-oxazoles from similar heterocyclic systems lies in the characteristic mass-to-charge ratios of the fragments derived from the thiophene moiety. This guide provides a foundational framework for researchers to interpret the mass spectra of these important compounds, facilitating their confident identification and characterization in complex matrices. As more experimental data becomes available, these predictive models can be further refined, enhancing our understanding of the gas-phase chemistry of this promising class of molecules.
References
- Google Patents. (n.d.). The preparation method of 2,5-diphenyloxazole.
-
PubChem. (n.d.). 2,5-Diphenyloxazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mass spectra of some substituted imidazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-Furyl)-2-oxazoline. Retrieved from [Link]
-
Wikipedia. (2023). Oxazole. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for the Analysis of Oxazole Derivatives
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to engage in various non-covalent interactions like hydrogen bonds and π-π stacking, make it a privileged scaffold in drug design.[1][2] Numerous FDA-approved drugs, such as the platelet aggregation inhibitor Ditazole and the anti-inflammatory Oxaprozin, feature this core structure, highlighting its therapeutic significance.[1][3]
Given the prevalence of oxazole derivatives in pharmaceutical pipelines, the ability to accurately and robustly characterize these molecules is paramount. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity, stability, and pharmacokinetic properties of these compounds. The retention time (t_R) in a reversed-phase HPLC (RP-HPLC) method is a critical parameter, directly reflecting the physicochemical interactions between an analyte and the chromatographic system. Understanding and controlling the factors that govern the retention of oxazole derivatives is essential for developing reliable and transferable analytical methods.
This guide provides an in-depth comparison of HPLC retention times for oxazole derivatives, grounded in experimental principles. We will explore the causal relationships between molecular structure, stationary phase chemistry, and mobile phase composition to empower researchers in developing and optimizing separation methods for this vital class of compounds.
Pillar 1: The Physicochemical Landscape of Oxazole Derivatives
The retention behavior of any molecule in RP-HPLC is dictated by its structural and chemical properties. For oxazole derivatives, three key characteristics are of primary importance:
-
Hydrophobicity and Polarity : The core oxazole ring is aromatic and possesses a degree of polarity due to the electronegative oxygen and nitrogen atoms.[4][5] However, the overall hydrophobicity is overwhelmingly influenced by the nature of its substituents. Large alkyl or aryl groups will significantly increase hydrophobicity and, consequently, retention time on a non-polar stationary phase. Conversely, polar functional groups (e.g., hydroxyls, amides, carboxylic acids) will decrease retention.
-
Aromaticity and π-π Interactions : The delocalized 6π electron system of the oxazole ring allows for π-π stacking interactions with stationary phases that possess aromatic character, such as phenyl-based columns.[2][5] This provides an alternative selectivity mechanism compared to purely hydrophobic interactions.
-
Ionization State (pKa) : The parent oxazole is a weak base, with its conjugate acid having a pKa of approximately 0.8.[6] Therefore, the core ring is not typically protonated under standard RP-HPLC conditions (pH 2-8). However, substituents on the oxazole ring can introduce acidic or basic functional groups. The ionization state of these groups, controlled by the mobile phase pH, will dramatically alter the molecule's polarity and retention. An ionized molecule is significantly more polar and will elute much earlier than its neutral counterpart.
Pillar 2: Strategic Selection of Chromatographic Parameters
Achieving optimal separation of oxazole derivatives requires a systematic approach to selecting and optimizing HPLC parameters. The choices made for the stationary and mobile phases directly influence retention, selectivity, and peak shape.
Experimental Workflow for Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method for a series of oxazole derivatives.
Caption: A systematic workflow for HPLC method development for oxazole derivatives.
Stationary Phase Comparison
The stationary phase is the heart of the separation. While the C18 (octadecylsilane) column is the universal starting point, alternative chemistries can provide unique selectivity for complex oxazole mixtures.
-
C18 (L1 USP Code) : The industry standard. It separates primarily based on hydrophobicity. It is highly effective for differentiating oxazole derivatives with varying alkyl or aryl substituents. A high-density, end-capped C18 phase is recommended to minimize peak tailing caused by interaction with residual silanols.[7][8]
-
Phenyl-Hexyl (L11 USP Code) : This phase contains a hexyl-linked phenyl group. It offers a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions. It is particularly advantageous for separating oxazole derivatives containing other aromatic rings, where it can offer enhanced selectivity compared to a C18 phase.[9]
-
Embedded Polar Group (EPG) : Phases like Amide or AQ-C18 contain a polar group (e.g., carbamate) embedded within the alkyl chain. These phases are compatible with highly aqueous mobile phases and can offer different selectivity for polar oxazoles, often increasing their retention compared to a standard C18.[9]
Mobile Phase Comparison
The mobile phase modulates the analyte's interaction with the stationary phase.
-
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH) :
-
Acetonitrile : Generally has a lower viscosity and higher elution strength in RP-HPLC. It is an aprotic solvent and often provides sharper peaks.
-
Methanol : A protic solvent capable of acting as a hydrogen bond donor and acceptor. This can alter selectivity, especially for oxazoles with polar functional groups. While often having lower elution strength than ACN, it can be a powerful tool for optimizing resolution between closely eluting peaks.
-
-
Aqueous Phase and pH Control : For any oxazole derivative with an ionizable functional group, controlling the mobile phase pH with a suitable buffer is non-negotiable for achieving reproducible retention times.[10] A general rule is to set the pH at least 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.
Pillar 3: Comparative Experimental Data
To illustrate these principles, we present a comparative study on three hypothetical oxazole derivatives with distinct physicochemical properties.
-
Compound 1 (Oxazole-NP) : A non-polar analogue with a large, non-ionizable hydrophobic substituent (e.g., a diphenyl group).
-
Compound 2 (Oxazole-MP) : A moderately polar analogue with a non-ionizable polar substituent (e.g., a benzamide group).
-
Compound 3 (Oxazole-ION) : An ionizable analogue with a basic substituent (e.g., a pyridine ring, pKa ~5.2).
Experimental Protocol
A detailed protocol for a representative experiment is provided below.
Objective : To compare the retention and selectivity of three oxazole derivatives on C18 and Phenyl-Hexyl stationary phases.
Instrumentation :
-
HPLC/UPLC System with quaternary pump, autosampler, column oven, and PDA/UV detector.[11]
Materials :
-
Columns :
-
C18 Column, 2.1 x 100 mm, 1.8 µm
-
Phenyl-Hexyl Column, 2.1 x 100 mm, 1.8 µm
-
-
Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.8)
-
Mobile Phase B : Acetonitrile (ACN)
-
Sample Diluent : 50:50 ACN:Water
-
Analytes : Oxazole-NP, Oxazole-MP, Oxazole-ION (each at 10 µg/mL in diluent)
Chromatographic Conditions :
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40°C[8]
-
Injection Volume : 2 µL
-
Detection : 254 nm
-
Gradient Program :
Time (min) %B 0.0 10 8.0 90 9.0 90 9.1 10 | 11.0 | 10 |
System Suitability : Before analysis, five replicate injections of a mixture standard are performed. The %RSD for retention time should be <1.0%, and the tailing factor for all peaks should be between 0.9 and 1.5.
Data Summary & Analysis
The following tables summarize the retention time (t_R) data obtained under the described conditions.
Table 1: Retention Time (t_R) Comparison on a C18 Column
| Compound | Description | Retention Time (min) |
| Oxazole-ION | Ionizable (Protonated at pH 2.8) | 2.54 |
| Oxazole-MP | Moderately Polar | 5.89 |
| Oxazole-NP | Non-Polar | 7.61 |
Table 2: Retention Time (t_R) Comparison on a Phenyl-Hexyl Column
| Compound | Description | Retention Time (min) |
| Oxazole-ION | Ionizable (Protonated at pH 2.8) | 2.68 |
| Oxazole-MP | Moderately Polar | 6.25 |
| Oxazole-NP | Non-Polar | 8.15 |
Interpretation of Results
-
Effect of Polarity : On both columns, the elution order follows the expected trend based on polarity: the highly polar, protonated Oxazole-ION elutes first, followed by the moderately polar Oxazole-MP, and finally the most hydrophobic Oxazole-NP. This demonstrates the fundamental principle of reversed-phase chromatography.
-
Effect of Ionization : Oxazole-ION, being basic, is fully protonated and positively charged at the mobile phase pH of 2.8. This charge dramatically increases its polarity, causing it to elute very early. If the mobile phase pH were raised to 7 (above its pKa), it would be neutral and its retention time would increase significantly, likely eluting after Oxazole-MP.
-
Effect of Stationary Phase Chemistry : The retention times for all compounds are longer on the Phenyl-Hexyl column. This is particularly noticeable for Oxazole-NP and Oxazole-MP, which contain aromatic rings. The increased retention suggests that, in addition to hydrophobic interactions, stabilizing π-π interactions between the aromatic analytes and the phenyl rings of the stationary phase are contributing to the separation mechanism. This change in selectivity (the relative spacing of the peaks) can be exploited to resolve impurities that might co-elute on a standard C18 column.
The logical relationship between these factors is visualized below.
Caption: Relationship between analyte properties, HPLC parameters, and retention time.
Conclusion and Recommendations
The HPLC retention time of an oxazole derivative is a direct function of its molecular structure and the specific chromatographic conditions employed. This guide demonstrates that a logical, structured approach to method development yields predictable and controllable results.
For researchers and drug development professionals, we recommend the following strategy:
-
Characterize Your Analytes : Begin by understanding the LogP, pKa, and aromaticity of your oxazole derivatives.
-
Start with a Standard : A high-quality, end-capped C18 column with an ACN/water gradient is the most reliable starting point for initial screening.[7]
-
Control the pH : For any ionizable oxazole, buffered mobile phases are essential for robust and reproducible results.
-
Leverage Selectivity : If co-elution or poor resolution is observed, systematically evaluate alternative column chemistries (e.g., Phenyl-Hexyl) and organic modifiers (e.g., Methanol) to exploit different interaction mechanisms and achieve the desired separation.
By applying these principles, scientists can develop scientifically sound, self-validating HPLC methods that provide accurate and reliable data for advancing oxazole-based drug candidates from discovery to clinical application.
References
-
Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. Available at: [Link]
-
GeeksforGeeks. (2023). Oxazole | Formula, Properties & Application. GeeksforGeeks. Available at: [Link]
-
Joshi, S. et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
-
Wikipedia. (2023). Oxazole. Wikipedia. Available at: [Link]
-
Kenari, M. E. et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmapproach. Available at: [Link]
-
Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
-
Li, Y. et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. PubMed. Available at: [Link]
-
Li, Y. et al. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Molecules. Available at: [Link]
-
De Vreese, R. et al. (2022). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. Available at: [Link]
-
Joshi, S. et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Factors Affecting Retention Time. Shimadzu. Available at: [Link]
-
Kumar, R. et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]
-
Kurbatova, S. V. & Kharitonova, O. V. (2008). Influence of eluent composition on the retention factor of Azoles in reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Biorelevant.com. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant.com. Available at: [Link]
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. Available at: [Link]
-
De Klerck, K. et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]
-
Gilar, M. et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules. Available at: [Link]
-
Roy, B. et al. (2010). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. HKBU Institutional Repository. Available at: [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Available at: [Link]
-
Singh, H. et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
-
Joshi, S. et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]
-
Joshi, S. et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. Waters. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. material-properties.org [material-properties.org]
- 5. What is Oxazole?_Chemicalbook [chemicalbook.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 8. researchgate.net [researchgate.net]
- 9. mac-mod.com [mac-mod.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Infrared Spectroscopy of Oxazole and Thiophene Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Language of Heterocycles
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[1] For heterocyclic aromatic compounds like oxazole and thiophene, the IR spectrum provides invaluable information about the ring structure, substitution patterns, and the electronic environment of the constituent atoms.
Oxazole, a five-membered ring with one oxygen and one nitrogen atom, and thiophene, its sulfur-containing counterpart, exhibit distinct yet sometimes overlapping IR absorption bands.[3] A thorough understanding of these differences is paramount for researchers working on the synthesis and characterization of novel derivatives of these important heterocycles.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the reliability of the spectral data, a standardized experimental approach is essential. The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a solid heterocyclic compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
Sample Preparation:
-
Ensure the sample is a dry, finely ground powder. For solids, a small amount is sufficient.[4]
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[1]
-
Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[4]
Data Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the resulting spectrum by performing a baseline correction and, if necessary, smoothing.
Workflow for Acquiring an FT-IR Spectrum using ATR
Caption: A stepwise workflow for obtaining an FT-IR spectrum of a solid sample using an ATR accessory.
Characteristic Infrared Peaks of the Oxazole Ring
The oxazole ring, with its combination of C=N, C=C, and C-O bonds, gives rise to a series of characteristic absorption bands. The precise positions of these peaks can be influenced by the nature and position of substituents on the ring.
Key vibrational modes for the oxazole ring include:
-
C=N Stretching: This vibration typically appears in the region of 1650-1600 cm⁻¹.[5]
-
C=C Stretching: Aromatic C=C stretching vibrations are generally observed between 1600 cm⁻¹ and 1450 cm⁻¹.
-
Ring Stretching (C-O-C): The stretching and bending vibrations of the C-O-C group are found within the 1300-1000 cm⁻¹ range.[5] The asymmetric stretch is often the most prominent.
-
C-H Stretching: Aromatic C-H stretching vibrations occur above 3000 cm⁻¹, typically in the 3150-3050 cm⁻¹ region.
-
C-H Bending: In-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ region, while out-of-plane bending vibrations appear below 900 cm⁻¹.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3150 - 3050 | Weak to Medium | |
| C=N Stretch | 1650 - 1600 | Medium to Strong | [5] |
| Ring C=C Stretch | 1600 - 1450 | Medium to Strong | Can appear as multiple bands. |
| C-O-C Asymmetric Stretch | 1280 - 1200 | Strong | |
| C-O-C Symmetric Stretch | 1070 - 1020 | Medium | |
| C-H In-plane Bending | 1300 - 1000 | Medium | |
| C-H Out-of-plane Bending | < 900 | Medium to Strong | Position is sensitive to substitution pattern. |
Characteristic Infrared Peaks of the Thiophene Ring
The thiophene ring's IR spectrum is characterized by vibrations involving its C=C, C-S, and C-H bonds. Similar to oxazole, the substitution pattern significantly affects the peak positions and intensities.
Key vibrational modes for the thiophene ring include:
-
Aromatic C-H Stretching: These vibrations are typically observed at approximately 3100 cm⁻¹.[6]
-
Ring C=C Stretching: Thiophene derivatives show characteristic C=C stretching absorptions in the 1600-1400 cm⁻¹ range.[7]
-
C-S Stretching: The C-S stretching vibrations in the thiophene ring can be found in the 900-650 cm⁻¹ region.[6] One study identifies a C-S stretching mode between 710 and 687 cm⁻¹, while another reports vibrations at 839 and 608 cm⁻¹.[8]
-
C-H In-plane Bending: These deformations occur in the 1250-1050 cm⁻¹ range.[6]
-
C-H Out-of-plane Bending: Strong absorptions due to out-of-plane C-H bending are typically found between 900 and 700 cm⁻¹.[7]
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | ~3100 | Weak to Medium | [6] |
| Ring C=C Stretch | 1600 - 1400 | Medium to Strong | [7] Often appears as multiple bands. |
| C-H In-plane Bending | 1250 - 1050 | Medium | [6] |
| C-S Stretching | 900 - 650 | Medium to Strong | [6] Can be coupled with other vibrations. |
| C-H Out-of-plane Bending | 900 - 700 | Strong | [7] Highly dependent on substitution. |
Comparative Analysis: Distinguishing Oxazole from Thiophene
While both rings exhibit aromatic C-H and C=C stretching vibrations in similar regions, several key differences can be exploited for their differentiation.
Key Differentiating Regions:
-
1650-1600 cm⁻¹: The presence of a distinct C=N stretching band in this region is a strong indicator of an oxazole ring.[5] Thiophene generally lacks a strong absorption in this specific narrow range.
-
1300-1000 cm⁻¹: The strong C-O-C stretching vibrations, particularly the asymmetric stretch, are characteristic of the oxazole ring.[5] While thiophene has C-H in-plane bending modes in this region, they are typically less intense than the oxazole C-O-C stretch.
-
900-650 cm⁻¹: The C-S stretching vibrations of the thiophene ring are found in this region.[6] This area can be diagnostic for thiophene, although C-H out-of-plane bending vibrations also occur here for both rings.
Comparison of Vibrational Modes
Caption: A diagram highlighting the key shared and distinguishing IR spectral features of oxazole and thiophene rings.
Conclusion
The infrared spectra of oxazole and thiophene rings, while sharing some common features due to their aromaticity, possess distinct and diagnostic absorption bands. The C=N and C-O-C stretching vibrations are hallmarks of the oxazole ring, whereas the C-S stretching modes are characteristic of thiophene. By carefully analyzing the regions between 1650-1600 cm⁻¹, 1300-1000 cm⁻¹, and 900-650 cm⁻¹, researchers can confidently distinguish between these two important heterocyclic systems. This guide provides a foundational framework for the interpretation of their IR spectra, aiding in the structural elucidation of novel compounds in drug discovery and materials science.
References
-
The Infrared Absorption Spectra of Thiophene Derivatives.
-
FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. - ResearchGate.
-
FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. - ResearchGate.
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal.
-
Thiophene (C4H4S) - VPL.
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub.
-
Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles | Request PDF - ResearchGate.
-
Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits | Request PDF - ResearchGate.
-
Experiment 11 — Infrared Spectroscopy.
-
Oxazole - NIST WebBook.
-
Infrared Spectroscopy - MMRC.
-
Experiment- 6.
-
Table of Characteristic IR Absorptions.
-
I.R Spectrum of Heterocyclic Compound {7} | Download Scientific Diagram - ResearchGate.
-
INFRARED SPECTROSCOPY (IR).
-
Oxazole - Wikipedia.
-
Vibrational Spectroscopy (Infrared, IR-Spect.).
Sources
Beyond the UV Trace: A Comparative Guide to Purity Assessment Standards for Heterocyclic Building Blocks
Executive Summary: The "99% Purity" Myth
In drug discovery, heterocyclic building blocks (e.g., indoles, pyridines, pyrimidines) are the scaffold upon which potency is built. However, a Certificate of Analysis (CoA) claiming "98%+ Purity by HPLC" is often a misleading metric.
Standard HPLC-UV detection at 254 nm relies on relative absorbance. It assumes that impurities have the same extinction coefficient as the main analyte and that all impurities are UV-active. For heterocycles—often synthesized via metal-catalyzed cross-couplings and prone to hygroscopicity—this assumption fails. It misses:
-
Inorganic Salts: Invisible to UV.
-
Residual Solvents: Often elute in the solvent front.
-
Metal Catalysts: Palladium or Copper residues.
-
Water: Significant in hygroscopic HCl salts.
This guide compares the industry default (HPLC-UV) against the Orthogonal Purity Assessment (OPA) workflow, specifically focusing on Quantitative NMR (qNMR) as the superior standard for absolute purity determination.
Comparative Analysis: HPLC-UV vs. qNMR
The following section contrasts the relative method (HPLC) with the absolute method (qNMR).
The Mechanism of Failure in HPLC
When analyzing a heterocyclic compound like 5-bromo-1H-indole, a Suzuki coupling byproduct (e.g., a dehalogenated impurity) may have a significantly lower UV response factor. A 5% molar impurity might only show as 0.5% by peak area, artificially inflating the purity. Furthermore, HPLC cannot detect the 3% residual water or 2% inorganic salt load, leading to stoichiometric errors in downstream reactions.
The qNMR Advantage
Quantitative NMR (qNMR) is a primary ratio method.[1] The integrated signal intensity is directly proportional to the number of nuclei (molar concentration), independent of the chemical structure's UV absorbance. By using an Internal Standard (IS) of certified purity, qNMR calculates the absolute weight % (wt%) , accounting for all impurities (water, solvents, salts, and organics).
Performance Matrix: HPLC-UV vs. qNMR vs. GC-FID
| Feature | HPLC-UV (Standard) | qNMR (Orthogonal) | GC-FID (Solvents) |
| Measurement Type | Relative (Area %) | Absolute (Weight %) | Quantitative (ppm) |
| Primary Blind Spot | Non-chromophoric impurities (Salts, Water) | Overlapping peaks (rare with high field) | Non-volatiles |
| Response Factor | Variable (Compound dependent) | Uniform (Nucleus dependent) | Variable (Carbon count) |
| LOD (Limit of Detection) | Excellent (<0.05%) | Moderate (~0.1%) | Excellent (<10 ppm) |
| Sample Requirement | < 1 mg | 5–20 mg | 10–50 mg |
| Suitability | Trace organic impurity profiling | True potency/assay determination | Residual solvent quantification |
Technical Deep Dive: The Orthogonal Workflow
To ensure the integrity of heterocyclic building blocks, we propose a self-validating workflow that triangulates purity.
A. Quantitative NMR (qNMR) Protocol
The "Truth" Standard.
-
Principle: Comparison of the integration of a specific analyte proton against a certified Internal Standard (IS).
-
Critical Parameter - T1 Relaxation: To ensure 99.9% magnetization recovery, the relaxation delay (d1) must be set to
of the slowest relaxing nucleus (typically the IS). Failure to do this results in integration errors. -
Internal Standard Selection:
B. Residual Solvent Analysis (GC-FID)
The Volatile Trap. Heterocycles often trap reaction solvents (DMF, DMSO, THF) within their crystal lattice.
-
Standard: USP <467> / ICH Q3C.[4]
-
Method: Headspace GC-FID.[5][6] Direct injection is discouraged for salts to prevent liner contamination.
C. Elemental Impurities (ICP-MS)
The Catalyst Hunter. Cross-coupling reactions (Suzuki, Buchwald) leave residual Pd, Cu, or Ni.
-
Standard: ICH Q3D.
-
Requirement: Purity assessment is incomplete without verifying Pd < 1000 ppm (for intermediates) or < 10 ppm (for final APIs).
Visualization of Logic & Workflows
Diagram 1: The Purity Assessment Decision Tree
Caption: A logic flow determining when to rely on HPLC versus when to escalate to qNMR/Orthogonal methods based on chemical nature.
Diagram 2: The qNMR Experimental Workflow
Caption: Step-by-step protocol for calculating Absolute Purity (Wt%) using proton NMR.
Experimental Protocols
Protocol A: qNMR Purity Assessment
Objective: Determine absolute weight purity of a Pyridine-HBr salt.
-
Internal Standard (IS) Selection: Choose Maleic Acid (TraceCERT® grade). It has a sharp singlet at ~6.3 ppm, usually clear of pyridine aromatic signals (7.0–9.0 ppm).
-
Weighing:
-
Weigh ~10 mg of the Pyridine sample (
) into a vial. -
Weigh ~5 mg of Maleic Acid (
) into the same vial. -
Note: Use a semi-micro balance (readability 0.01 mg). Record exact weights.
-
-
Solvation: Add 0.6 mL DMSO-
. Vortex until fully dissolved. Transfer to NMR tube. -
Acquisition (600 MHz recommended):
-
Pulse angle: 90°.[1]
-
Spectral width: 20 ppm (-2 to 18 ppm).
-
Relaxation delay (
): 30 seconds (Maleic acid T1 is ~5-6s; ). -
Scans: 16 or 32.
-
-
Processing:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (ABS).
-
Integration: Integrate the Maleic Acid singlet (set to equivalent of 2 protons) and the diagnostic Pyridine proton (e.g., C2-H).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar Mass, = Mass weighed, = Purity.
Protocol B: Residual Solvent Screening (Headspace GC)
Objective: Detect trapped THF/Ethyl Acetate.
-
Sample Prep: Dissolve 50 mg sample in 1.0 mL DMA (Dimethylacetamide) or DMF in a 20 mL headspace vial.
-
Headspace Conditions:
-
Equilibration: 80°C for 20 mins.
-
Loop/Transfer Line: 100°C / 110°C.
-
-
GC Parameters (Agilent DB-624 or equivalent):
-
Carrier: Helium @ 2.0 mL/min.
-
Oven: 40°C (hold 5 min)
240°C (ramp 20°C/min). -
Detector: FID @ 250°C.
-
-
Limit Check: Compare against ICH Q3C limits (e.g., THF limit: 720 ppm).
References
-
ICH Q3D (R2): Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[7] Defines limits for residual catalysts (Pd, Pt, Cu) in drug substances. [Link]
-
Quantitative NMR (qNMR) for Purity Assessment. Journal of Medicinal Chemistry. Discusses the shift from HPLC to qNMR for accurate potency assignment in biological assays. [Link]
-
Selection of Internal Standards for qNMR. Analytical Chemistry. A guide to matching internal standards with analytes based on solubility and chemical shift. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. agilent.com [agilent.com]
- 5. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Crystal Structure of 2,5-Disubstituted Oxazoles: From Synthesis to Supramolecular Architecture
Introduction: The Oxazole Scaffold in Modern Chemistry
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry, drug development, and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive scaffold for designing bioactive compounds and functional materials.[3][4] The 2,5-disubstituted substitution pattern, in particular, offers a versatile platform for tuning molecular properties. By strategically modifying the substituents at these positions, researchers can modulate everything from pharmacological activity to fluorescence and solid-state packing.[2][5]
This guide provides an in-depth comparison of the crystal structure data for various 2,5-disubstituted oxazoles. We will move beyond a simple cataloging of data to explore the causality behind experimental choices, the nuances of intermolecular interactions, and the practical steps required to obtain and interpret high-quality crystallographic data. This analysis is crucial for drug development professionals and materials scientists who leverage solid-state properties to optimize performance.
Comparative Analysis of Crystallographic Data
The substitution pattern on the oxazole ring profoundly influences the molecule's conformation and its subsequent packing in the crystal lattice. Below is a comparative table of crystallographic data for representative 2,5-disubstituted oxazoles, showcasing the structural diversity achievable.
| Compound Name & Substituents | Molecular Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | Unit Cell Parameters (a, b, c, β) | Ref. |
| 1: 2,5-Diphenyloxazole (PPO) | C₁₅H₁₁NO | 221.26 | Orthorhombic | P2₁2₁2₁ | a=5.68 Å, b=11.19 Å, c=18.17 Å | [6] |
| 2: 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole | C₂₄H₁₅FN₂O₂ | 382.38 | Monoclinic | P2₁/c | a=9.316 Å, b=10.818 Å, c=18.945 Å, β=100.57° | [7] |
| 3: {[5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate | C₁₈H₁₃NO₄ | 307.29 | Monoclinic | P2₁/c | a=13.351 Å, b=3.944 Å, c=28.527 Å, β=98.03° | [8] |
Note: Space groups and precise unit cell parameters are often detailed within the referenced crystallographic information files (CIFs).
This data highlights how changes—from a simple phenyl group to a more complex, multi-ring system or the introduction of a halogen—directly impact the fundamental symmetry and dimensions of the crystal lattice.
Experimental Protocol: A Self-Validating Workflow for Single-Crystal X-ray Diffraction
Obtaining high-quality crystal structure data is a meticulous process. The protocol described here is designed to be self-validating, with checkpoints to ensure data integrity from crystal growth to final structure refinement.
Workflow for Crystallographic Analysis
Caption: A standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Synthesis and Purification: Begin with a highly pure sample of the 2,5-disubstituted oxazole, synthesized via an established method such as the Robinson-Gabriel synthesis or an iodine-catalyzed cascade cyclization.[1][9] Purity is paramount, as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.
-
Crystal Growth: The choice of solvent is critical. A solvent system in which the compound has moderate solubility is ideal.
-
Technique: Slow evaporation is the most common and accessible method. Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) to near-saturation in a loosely covered vial.
-
Causality: Slow evaporation allows molecules to organize into a thermodynamically stable, well-ordered crystal lattice. Rapid precipitation traps defects and often results in amorphous powder or poorly-diffracting microcrystals.
-
-
Crystal Selection: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.4 mm in all dimensions.[8]
-
Crystal Mounting: Carefully mount the selected crystal on a cryo-loop or glass fiber attached to a goniometer head using a minimal amount of cryo-protectant oil.
-
Data Collection:
-
Mount the goniometer head on the diffractometer (e.g., an Oxford Diffraction or Bruker instrument).[7]
-
A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.
-
Data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction pattern on a detector (e.g., CCD).[7][8]
-
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.
-
Structure Solution: Programs like SHELXS are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial model is refined using a least-squares process with programs like SHELXL. This involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using software like PLATON and the IUCr's checkCIF service to ensure it is chemically sensible and meets publication standards.
Dissecting Intermolecular Interactions and Crystal Packing
The supramolecular assembly of 2,5-disubstituted oxazoles in the solid state is governed by a hierarchy of weak intermolecular interactions.[3][4] Understanding these interactions is key to predicting and engineering the physical properties of the resulting materials.
Key interactions include:
-
π–π Stacking: Aromatic rings at the 2- and 5-positions frequently engage in π–π stacking, which plays a major role in the formation of layered or columnar structures.[10]
-
C–H···N/O Hydrogen Bonds: The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors for weak C–H···N or C–H···O interactions with neighboring molecules.[11]
-
Halogen Bonding: Substituents such as fluorine or chlorine can introduce specific C–H···F or other halogen-based interactions, significantly influencing the packing motif.[7]
-
van der Waals Forces: Nonspecific van der Waals interactions are numerous and collectively contribute significantly to the overall crystal cohesion energy.[3][4]
Caption: Common non-covalent interactions driving supramolecular assembly.
The interplay of these forces dictates the final crystal packing. For example, the structure of 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole is stabilized by a network of C—H⋯F and weak π–π stacking interactions.[7] In contrast, the packing of the oxazol-5-one derivative is dominated by (C=O)···π interactions, forming linear supramolecular chains.[8]
Comparison with Isosteric Heterocyclic Scaffolds
To fully appreciate the structural role of the 2,5-disubstituted oxazole core, it is useful to compare it with isosteric or functionally similar heterocycles like 1,3,4-oxadiazoles and isoxazoles.
| Feature | 2,5-Disubstituted 1,3-Oxazole | 2,5-Disubstituted 1,3,4-Oxadiazole | 3,5-Disubstituted 1,2-Isoxazole |
| Nitrogen Position(s) | Position 3 | Positions 3 and 4 | Position 2 |
| Key H-bond Acceptors | N3, O1 | N3, N4, O1 | N2, O1 |
| Typical Packing Drivers | π-stacking, C-H···N/O | Stronger π-stacking due to electron deficiency, C-H···N | C-H···N/O, potential for halogen bonding |
| Structural Impact | The C-N-C-O arrangement offers distinct electronic and steric properties influencing planarity and intermolecular contacts. | The symmetrical N-N linkage often leads to highly planar and ordered π-stacked assemblies.[10][12] | The adjacent N-O atoms create a different dipole moment and hydrogen bonding potential compared to the 1,3-oxazole.[13][14] |
This comparison reveals that while these scaffolds are similar, the precise arrangement of heteroatoms significantly alters the distribution of hydrogen bond donors/acceptors and the overall electronic character of the ring, leading to distinct supramolecular chemistries.
Conclusion
The crystal structure of a 2,5-disubstituted oxazole is not merely a static arrangement of atoms but a complex interplay between molecular conformation and a hierarchy of intermolecular forces. As demonstrated, the identity of the substituents at the 2- and 5-positions is the primary determinant of the resulting solid-state architecture. A thorough understanding of these structure-property relationships, grounded in high-quality experimental data, is indispensable for the rational design of next-generation pharmaceuticals and advanced materials.
References
-
Domagała, P., & Jelsch, C. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2999. [Link]
-
Domagała, P., & Jelsch, C. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Semantic Scholar. [Link]
-
Zhang, J., et al. (2016). Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives. Journal of Materials Chemistry C, 4(19), 4248-4255. [Link]
-
Konovalova, I. S., et al. (2018). Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1675. [Link]
-
Samshuddin, S., et al. (2012). A view of the C—H··· π interactions in the crystal structure of the title compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729. [Link]
-
Jotani, M. M., & Baldaniya, D. B. (2010). {[5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1775. [Link]
-
Doroshenko, A. O., et al. (2010). 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2379. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 28(14), 5488. [Link]
-
Aydin, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 329–334. [Link]
-
Aydin, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. AVESİS. [Link]
-
Hayes, F. N., Rogers, B. S., & Ott, D. G. (1955). 2,5-Diaryloxazoles and 2,5-Diaryl-1,3,4-oxadiazoles. Journal of the American Chemical Society, 77(7), 1850–1852. [Link]
-
Chemical Synthesis Database. (2024). 2,5-diphenyl-1,3-oxazole. [Link]
-
Akkurt, M., et al. (2014). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1283–o1289. [Link]
-
Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]
-
Vedejs, E., & Luchetta, L. M. (2009). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 74(13), 4944–4947. [Link]
-
PubChem. (n.d.). 2,5-Diphenyloxazole. National Center for Biotechnology Information. [Link]
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486–11496. [Link]
-
Cambridge Crystallographic Data Centre. (2018). CCDC 1451253: Experimental Crystal Structure Determination. [Link]
-
Zhong, C. L., et al. (2012). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. The Journal of Organic Chemistry, 77(9), 4271–4277. [Link]
-
Wang, H., et al. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 53(50), 6708–6711. [Link]
-
Fassihi, A., et al. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 11(5), 396–404. [Link]
Sources
- 1. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 2. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Diphenyloxazole | C15H11NO | CID 7105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Analysis and Risk Assessment
-
Brominated Organic Compound : Brominated organic compounds can be toxic and are often classified as hazardous waste.[2][3] They require specific disposal routes, typically incineration at high temperatures, to prevent the formation of toxic byproducts.[4] Skin contact and inhalation of vapors should be strictly avoided.[5][6]
-
Thiophene Moiety : Thiophene and its derivatives can be absorbed through the skin and may cause irritation.[7] Thiophene is also flammable and should be kept away from ignition sources.[8][9]
-
Oxazole Ring : Oxazole derivatives are a diverse class of compounds with a wide range of biological activities.[10][11][12][13][14] While some are used as pharmaceuticals, others may exhibit toxicity. Without specific data, it is prudent to assume potential biological activity and handle it accordingly.
Based on these structural alerts, 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole should be treated as a hazardous substance that may be toxic, irritant, and environmentally harmful.
II. Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole, a stringent adherence to PPE and engineering controls is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[15] | A full-face shield worn over safety goggles.[16] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][15] Inspect gloves for any signs of degradation before use. | Double-gloving with a compatible material; consult a glove compatibility chart.[16] |
| Body | A laboratory coat, long pants, and closed-toe shoes.[15][16] | A flame-resistant lab coat, particularly if working with flammable solvents.[16] |
| Respiratory | All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood.[15][16] | A NIOSH-approved respirator may be necessary if a fume hood is not available or in the event of a large spill.[15] |
Engineering Controls:
-
Chemical Fume Hood: All work involving 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole, including weighing, transferring, and preparing for disposal, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[15][16]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of potentially harmful vapors.[7]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical in case of accidental exposure.[5][7]
III. Step-by-Step Disposal Protocol
The proper disposal of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole is a critical final step in its lifecycle. Under no circumstances should this chemical be disposed of down the drain.[15]
1. Waste Identification and Segregation:
-
Hazardous Waste Classification: Due to its brominated nature, 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole must be classified as a halogenated organic hazardous waste .[2][4]
-
Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[4][17][18] Co-mingling can complicate the disposal process and significantly increase costs, as the entire mixture must be treated as halogenated waste.[4]
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[17][19] The container should be clearly labeled.
-
Labeling: Before adding any waste, label the container with the words "Hazardous Waste, Halogenated Organic " and list all constituents, including 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole and any solvents used.[17] Do not use chemical formulas or abbreviations.[17]
-
Filling: Do not overfill the waste container; a maximum of 90% capacity is recommended to allow for expansion.[18]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent the spread of any potential leaks. Keep the container closed at all times except when adding waste.[17]
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[20]
-
Documentation: Complete any required waste disposal forms or tags accurately and completely.[21]
IV. Emergency Procedures: Spills and Exposure
Accidents can happen, and being prepared is the best defense.
In Case of a Spill:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[22][23]
-
Control Ignition Sources: If the spilled material is flammable or dissolved in a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.[7][8]
-
Assess the Spill:
-
Minor Spill (manageable by lab personnel): If the spill is small and you are trained and equipped to handle it, proceed with cleanup.[19] Don appropriate PPE, contain the spill with an absorbent material (such as activated charcoal adsorbent, dry sand, or inert absorbent), starting from the outside and working inwards.[5][7][24] Do not use combustible materials like sawdust.[5] Collect the absorbed material into a sealed container for hazardous waste disposal.[5][7] Clean the spill area with soap and water.[22]
-
Major Spill (requires emergency response): If the spill is large, highly volatile, or you are unsure how to proceed, evacuate the area, close the doors, and contact your institution's emergency services or EHS department immediately.[22][25]
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[5][22] Seek medical attention if irritation persists.[20]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][19] Seek immediate medical attention.[5][19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[26]
V. Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole.
Caption: Disposal workflow for 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Benchchem. (n.d.). Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
- Rutgers University. (n.d.). Bromine.
- ECHEMI. (n.d.). Thiophene SDS, 110-02-1 Safety Data Sheets.
- University of Oklahoma Health Sciences. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.
- Benchchem. (n.d.). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. (n.d.). Waste Management.
- Santa Cruz Biotechnology. (n.d.). Thiophene.
- Alchemist-chem. (2024). Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure.
- Benchchem. (n.d.). 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Kemicentrum. (2025). 8.1 Organic solvent waste.
- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet 2,5-dibromo-3-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)thiophene.
- Washington State University. (n.d.). Standard Operating Procedure for Bromine.
- Fisher Scientific. (2021). Safety Data Sheet 5-Bromothiophene-2-carbaldehyde.
- Florida International University. (n.d.). Spill Response Procedures.
- Cornell University. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- ChemScene. (2021). Safety Data Sheet.
- Meakins-Christie Laboratories. (2020). Spills Emergency Standard Operational Procedure.
- Fisher Scientific. (2025). Safety Data Sheet 2-(Bromoacetyl)thiophene.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Combi-Blocks, Inc. (2023). Safety Data Sheet.
- YouTube. (2013). Handling Lab Waste.
- YouTube. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF).
- Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole.
- PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic.
- PubMed. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities.
- IUPAC. (2025). IUPAC Gold Book - waste management.
- PMC. (2019). A comprehensive review on biological activities of oxazole derivatives.
- RSC Publishing. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- Journal of the American Chemical Society. (n.d.). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis.
- ScienceGate. (n.d.). oxazole derivatives Latest Research Papers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. dollycorporation.com [dollycorporation.com]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024 [quinoline-thiophene.com]
- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 23. ehs.fiu.edu [ehs.fiu.edu]
- 24. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 25. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 26. derthon.com [derthon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
